Product packaging for Claficapavir(Cat. No.:CAS No. 2055732-24-4)

Claficapavir

Cat. No.: B3615965
CAS No.: 2055732-24-4
M. Wt: 393.9 g/mol
InChI Key: YZLFZFALAZYTCI-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CLAFICAPAVIR is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12ClNO4S2 B3615965 Claficapavir CAS No. 2055732-24-4

Properties

IUPAC Name

3-[(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4S2/c18-11-3-1-10(2-4-11)13-6-5-12(23-13)9-14-16(22)19(17(24)25-14)8-7-15(20)21/h1-6,9H,7-8H2,(H,20,21)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLFZFALAZYTCI-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055732-24-4
Record name Claficapavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055732244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLAFICAPAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8ENW8T6SL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GLP-26, a Novel Hepatitis B Virus Capsid Assembly Modulator

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial inquiries regarding "Claficapavir" did not yield significant results within the context of Hepatitis B Virus (HBV) research. The available scientific literature points to a potent and well-characterized HBV Capsid Assembly Modulator (CAM) named GLP-26 . This guide will focus on the mechanism of action and associated data for GLP-26 as a representative and clinically relevant example of this class of antiviral agents.

Executive Summary

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current treatments rarely achieving a functional cure due to the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes. Capsid Assembly Modulators (CAMs) represent a promising therapeutic strategy targeting a critical step in the viral lifecycle: the assembly of the viral capsid. GLP-26 is a novel, highly potent, orally bioavailable glyoxamide derivative that functions as a CAM. It disrupts the normal process of HBV nucleocapsid formation, leading to the assembly of aberrant, non-functional capsids and subsequently inhibiting viral replication. This document provides a detailed overview of the mechanism of action of GLP-26, supported by quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action

GLP-26 exerts its antiviral effect by directly binding to the HBV core protein (HBc) dimers, the fundamental building blocks of the viral capsid. This interaction allosterically modulates the conformation of the HBc dimers, leading to an accelerated and uncontrolled assembly process. The resulting capsids are morphologically aberrant and lack the viral pregenomic RNA (pgRNA) and the viral polymerase, rendering them non-infectious.

The primary mechanisms through which GLP-26 inhibits HBV replication are:

  • Misdirection of Capsid Assembly: GLP-26 induces the formation of smaller, misshapen capsid particles that are unable to properly package the viral genome.[1]

  • Inhibition of pgRNA Encapsidation: By accelerating capsid assembly, GLP-26 prevents the timely and correct incorporation of the pgRNA-polymerase complex.

  • Disruption of cccDNA Maintenance: The proper formation and transport of nucleocapsids are essential for the replenishment of the cccDNA pool in the nucleus of infected cells.[1] By disrupting capsid integrity, GLP-26 indirectly leads to a reduction in cccDNA levels.[1][2]

Quantitative Antiviral Activity and Pharmacokinetics

The antiviral potency and pharmacokinetic profile of GLP-26 have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of GLP-26
ParameterCell Line/SystemValueReference
EC50 (HBV DNA) HepAD380.003 µM (3 nM)[1][2]
EC50 (HBV DNA) Primary Human Hepatocytes (PHH)0.04 µM[1]
EC50 (HBeAg) HepAD380.003 µM[1]
cccDNA Reduction HepAD38 (at 1 µM)>90%[2][3]
CC50 HepG2>100 µM[1]
Selectivity Index (SI) HepG2>33,333[1]
Table 2: In Vivo Efficacy of GLP-26
Animal ModelTreatmentDosageViral Load Reduction (log10)Reference
HBV-infected Humanized MiceGLP-26 monotherapy60 mg/kg/day-[1]
HBV-infected Humanized MiceGLP-26 + Entecavir60 mg/kg/day + 0.3 mg/kg/day~4[1]
HBV nude mouse modelGLP-26 monotherapy-2.3-3[4]
HBV nude mouse modelGLP-26 + Entecavir-4.6[4]
Table 3: Pharmacokinetic Properties of GLP-26
SpeciesParameterValueReference
Cynomolgus MonkeyOral Bioavailability34%[4]
Cynomolgus MonkeyTmax (oral)0.67 h[4]
Cynomolgus MonkeyTerminal Elimination Half-life2.4 h[4]
Dog and Human PlasmaT1/2>24 hours[2]
Human Liver MicrosomesT1/27.6 hours[2]

Experimental Protocols

The characterization of GLP-26's mechanism of action involved several key experimental techniques.

Thermal Shift Assay
  • Objective: To assess the direct binding of GLP-26 to the HBV core protein and its effect on capsid stability.

  • Methodology:

    • Recombinant HBV core protein (Cp149) dimers are incubated with either GLP-26 or a vehicle control.

    • A fluorescent dye that binds to hydrophobic regions of proteins is added to the mixture.

    • The temperature is gradually increased, and the fluorescence is monitored.

    • As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

    • The melting temperature (Tm), the point at which 50% of the protein is unfolded, is calculated. A shift in Tm in the presence of the compound indicates direct binding and stabilization of the protein.[1]

Transmission Electron Microscopy (TEM)
  • Objective: To visualize the morphological effects of GLP-26 on HBV capsid assembly.

  • Methodology:

    • Cp149 dimers are incubated with GLP-26 or a vehicle control.

    • Capsid assembly is initiated by the addition of a high concentration of salt.

    • The resulting particles are negatively stained with a heavy metal salt (e.g., uranyl acetate).

    • The stained samples are then visualized using a transmission electron microscope.

    • The morphology, size, and integrity of the assembled capsids are compared between the treated and untreated samples.[1]

Cell-Based Antiviral Activity Assays
  • Objective: To determine the potency of GLP-26 in inhibiting HBV replication in a cellular context.

  • Methodology (using HepAD38 cells):

    • HepAD38 cells, which are a stable cell line that can be induced to produce HBV, are cultured.

    • The cells are treated with serial dilutions of GLP-26.

    • After a defined incubation period (e.g., 3 days), the cell culture supernatant is collected.

    • Secreted HBV DNA is quantified using quantitative PCR (qPCR).

    • The concentration of GLP-26 that inhibits HBV DNA replication by 50% (EC50) is calculated.

    • HBeAg levels in the supernatant can also be quantified using an enzyme-linked immunosorbent assay (ELISA).

    • Cell viability is assessed in parallel using assays such as the MTT or MTS assay to determine the 50% cytotoxic concentration (CC50).[1][3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows related to the mechanism of action of GLP-26.

HBV_Lifecycle cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBV Virion HBV Virion Entry Entry HBV Virion->Entry Uncoating Uncoating Entry->Uncoating rcDNA rcDNA Uncoating->rcDNA Nuclear Import Nuclear Import rcDNA->Nuclear Import Translation Translation HBc Dimers HBc Dimers Translation->HBc Dimers Polymerase Polymerase Translation->Polymerase Capsid Assembly Capsid Assembly HBc Dimers->Capsid Assembly pgRNA pgRNA pgRNA->Capsid Assembly Polymerase->Capsid Assembly Reverse Transcription Reverse Transcription Capsid Assembly->Reverse Transcription Mature Capsid Mature Capsid Reverse Transcription->Mature Capsid Virion Budding Virion Budding Mature Capsid->Virion Budding Mature Capsid->Nuclear Import cccDNA Amplification Virion Budding->HBV Virion Release cccDNA Formation cccDNA Formation Nuclear Import->cccDNA Formation cccDNA cccDNA cccDNA Formation->cccDNA Transcription Transcription cccDNA->Transcription Viral RNAs Viral RNAs Transcription->Viral RNAs Nuclear Export Nuclear Export Viral RNAs->Nuclear Export Nuclear Export->Translation Nuclear Export->pgRNA

Diagram 1: Simplified Hepatitis B Virus (HBV) Lifecycle.

CAM_Mechanism cluster_normal Normal Capsid Assembly cluster_cam Capsid Assembly with GLP-26 HBc Dimers_N HBc Dimers Correct Assembly Correct Assembly (Slow, Controlled) HBc Dimers_N->Correct Assembly pgRNA_Polymerase pgRNA-Polymerase Complex pgRNA_Polymerase->Correct Assembly Functional Capsid Functional Capsid (pgRNA-containing) Correct Assembly->Functional Capsid HBV Replication Successful HBV Replication Functional Capsid->HBV Replication HBc Dimers_C HBc Dimers Binding Binding to HBc Dimers HBc Dimers_C->Binding GLP26 GLP-26 GLP26->Binding Aberrant Assembly Aberrant Assembly (Rapid, Uncontrolled) Binding->Aberrant Assembly NonFunctional Capsid Non-Functional Capsid (Empty or Malformed) Aberrant Assembly->NonFunctional Capsid Inhibition Inhibition of HBV Replication NonFunctional Capsid->Inhibition

Diagram 2: Mechanism of Action of GLP-26.

Experimental_Workflow Compound Library Compound Library Virtual Screening Virtual Screening Compound Library->Virtual Screening Hit Identification Hit Identification Virtual Screening->Hit Identification Thermal Shift Assay Thermal Shift Assay (Direct Binding) Hit Identification->Thermal Shift Assay TEM Transmission Electron Microscopy (Morphological Effects) Hit Identification->TEM Cell-Based Assays Cell-Based Assays (Antiviral Potency) Hit Identification->Cell-Based Assays Lead Optimization Lead Optimization Thermal Shift Assay->Lead Optimization TEM->Lead Optimization Cell-Based Assays->Lead Optimization In Vivo Studies In Vivo Efficacy & Pharmacokinetics Lead Optimization->In Vivo Studies Clinical Candidate Clinical Candidate In Vivo Studies->Clinical Candidate

References

Claficapavir: A Technical Guide to the HIV-1 Nucleocapsid Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Claficapavir (also known as A1752) is a novel small molecule inhibitor targeting the HIV-1 nucleocapsid (NC) protein, a critical viral protein involved in multiple stages of the retroviral life cycle. By specifically binding to the NC protein, this compound disrupts its chaperone functions, leading to potent antiviral activity. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, chemical properties, and in vitro efficacy. Due to the limited publicly available information, this document also outlines general experimental protocols relevant to the characterization of HIV-1 nucleocapsid inhibitors.

Introduction

The HIV-1 nucleocapsid protein (NCp7) is a small, basic protein containing two highly conserved zinc finger domains. It plays a crucial role in various stages of the viral life cycle, including reverse transcription, integration, and virion assembly and maturation. Its multifaceted functions and high degree of conservation make it an attractive target for the development of novel antiretroviral therapies. This compound has emerged as a specific inhibitor of the HIV-1 NC protein, demonstrating a distinct mechanism of action compared to currently approved antiretroviral agents.

Chemical Properties and Structure

This compound is a small molecule with the following chemical properties:

PropertyValue
Molecular Formula C₁₇H₁₂ClNO₄S₂
Molecular Weight 393.9 g/mol
IUPAC Name 3-[(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
CAS Number 2055732-24-4
Synonyms A-1752

Mechanism of Action

This compound exerts its antiviral activity by directly binding to the HIV-1 nucleocapsid protein. This interaction disrupts the critical chaperone activities of NC, which are essential for viral replication. The primary mechanisms of inhibition include:

  • Inhibition of Psi (Ψ) RNA Dimerization: The NC protein facilitates the dimerization of the viral genomic RNA (gRNA) through its interaction with the Psi element, a crucial step for proper packaging into new virions. This compound's binding to NC interferes with this process.

  • Destabilization of the complementary trans-activation response element (cTAR) DNA: During reverse transcription, the NC protein promotes the destabilization of the cTAR DNA hairpin, which is necessary for the second strand transfer. This compound inhibits this chaperone function.

  • Disruption of Gag Processing: The proper processing of the Gag polyprotein by the viral protease is essential for the formation of mature, infectious virions. This compound has been shown to disrupt this process, likely through its interaction with the NC domain within the Gag precursor.[1]

cluster_this compound This compound cluster_HIV1_NC HIV-1 Nucleocapsid Protein (NC) cluster_Functions NC Chaperone Functions cluster_Replication HIV-1 Replication This compound This compound HIV1_NC HIV-1 NC This compound->HIV1_NC Binds to Psi_RNA Psi RNA Dimerization This compound->Psi_RNA Inhibits cTAR_DNA cTAR DNA Destabilization This compound->cTAR_DNA Inhibits Gag_Processing Gag Processing This compound->Gag_Processing Disrupts HIV1_NC->Psi_RNA Mediates HIV1_NC->cTAR_DNA Mediates HIV1_NC->Gag_Processing Essential for Replication Viral Replication Psi_RNA->Replication cTAR_DNA->Replication Gag_Processing->Replication

Caption: Mechanism of action of this compound.

Preclinical Data

The available preclinical data for this compound is summarized in the table below. This data demonstrates its high affinity for the HIV-1 NC protein and its inhibitory activity.

ParameterValueDescription
IC₅₀ ~1 µMThe half maximal inhibitory concentration required to inhibit HIV-1 in vitro.[1]
K_d_ 20 nMThe dissociation constant, indicating a strong binding affinity to the HIV-1 NC protein.[1]

Note: Further details on the specific assays used to determine these values are not publicly available.

Experimental Protocols (Generalized)

As specific experimental protocols for this compound are not available in the public domain, this section provides generalized methodologies for key experiments typically used to characterize HIV-1 nucleocapsid inhibitors.

In Vitro Antiviral Activity Assay (Generalized)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against HIV-1 replication in cell culture.

start Start plate_cells Plate susceptible cells (e.g., TZM-bl or PBMCs) start->plate_cells add_compound Add serial dilutions of this compound plate_cells->add_compound infect_cells Infect cells with HIV-1 add_compound->infect_cells incubate Incubate for 48-72 hours infect_cells->incubate measure_replication Measure viral replication (e.g., p24 ELISA, luciferase assay) incubate->measure_replication calculate_ic50 Calculate IC50 value measure_replication->calculate_ic50 end End calculate_ic50->end

Caption: Generalized workflow for an in vitro antiviral activity assay.

Methodology:

  • Cell Preparation: Seed a 96-well plate with a suitable host cell line (e.g., TZM-bl cells, which express a luciferase reporter gene under the control of the HIV-1 LTR, or peripheral blood mononuclear cells - PBMCs).

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment and Infection: Add the compound dilutions to the cells. Subsequently, infect the cells with a known amount of HIV-1.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48 to 72 hours.

  • Quantification of Viral Replication:

    • For TZM-bl cells, measure luciferase activity using a luminometer.

    • For PBMCs, quantify the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the percentage of viral inhibition against the log of the compound concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

NC Binding Affinity Assay (Generalized)

This protocol outlines a method to determine the binding affinity (dissociation constant, K_d_) of a compound to the HIV-1 NC protein, for example, using Surface Plasmon Resonance (SPR).

Methodology:

  • Immobilization: Covalently immobilize purified recombinant HIV-1 NC protein onto the surface of a sensor chip.

  • Binding Analysis: Inject serial dilutions of this compound over the sensor surface. The binding of the compound to the immobilized NC protein is detected as a change in the refractive index, measured in response units (RU).

  • Kinetic Analysis: Monitor the association and dissociation phases of the interaction in real-time.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_ = k_d_/kₐ).

Gag Processing Assay (Generalized)

This protocol describes a Western blot-based method to assess the effect of a compound on the processing of the HIV-1 Gag polyprotein.

Methodology:

  • Virus Production: Transfect producer cells (e.g., HEK293T) with an HIV-1 proviral DNA clone in the presence of increasing concentrations of this compound.

  • Virus Pelletting: After 48 hours, harvest the culture supernatants and pellet the virus particles by ultracentrifugation.

  • Protein Extraction: Lyse the pelleted virions to release the viral proteins.

  • Western Blotting:

    • Separate the viral proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with an anti-p24 antibody to detect the mature capsid protein (p24) and any Gag processing intermediates.

  • Analysis: Analyze the band patterns to determine if this compound treatment leads to an accumulation of unprocessed or partially processed Gag, indicating an inhibition of protease-mediated cleavage.

Resistance

There is currently no publicly available information on the development of resistance to this compound in HIV-1. Studies to identify potential resistance mutations in the nucleocapsid protein would be a critical next step in the preclinical evaluation of this compound.

Clinical Development

As of the date of this document, there is no public information available regarding any clinical trials of this compound. It is likely that this compound is in the preclinical stages of development.

Conclusion

This compound represents a promising lead compound in the development of a new class of antiretroviral drugs targeting the HIV-1 nucleocapsid protein. Its high binding affinity for NC and its ability to disrupt key chaperone functions and Gag processing underscore its potential as an antiviral agent. However, the lack of extensive public data on its preclinical and clinical development, including pharmacokinetics, toxicology, and resistance profile, highlights the need for further investigation to fully assess its therapeutic potential. The generalized experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and other novel HIV-1 nucleocapsid inhibitors.

References

An In-depth Technical Guide to the Inhibition of HIV-1 Gag Processing by Claficapavir (Lenacapavir)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "Claficapavir" yielded results predominantly for "Lenacapavir," a well-documented HIV-1 capsid inhibitor. This guide will proceed under the strong assumption that "this compound" is a synonym or misspelling of Lenacapavir.

Executive Summary

Lenacapavir is a first-in-class, long-acting HIV-1 capsid inhibitor with a novel mechanism of action that disrupts multiple phases of the viral lifecycle. While not a direct inhibitor of the viral protease responsible for Gag polyprotein cleavage, Lenacapavir's profound impact on the late stages of viral maturation effectively inhibits the formation of infectious virions. It achieves this by binding to the viral capsid protein (CA), a key component of the Gag polyprotein. This interaction stabilizes the immature capsid lattice, leading to the assembly of aberrant, non-infectious viral particles. This guide provides a comprehensive overview of Lenacapavir's mechanism of action, quantitative data on its antiviral activity, and detailed experimental protocols for its study.

The HIV-1 Gag Processing Pathway and Lenacapavir's Mechanism of Inhibition

The HIV-1 Gag polyprotein (Pr55Gag) is the primary structural component of the virus. Following its synthesis, Gag traffics to the host cell plasma membrane, where it assembles into immature virions. Concurrently with or shortly after budding, the viral protease (PR) cleaves Gag at several sites, leading to the release of matrix (MA), capsid (CA), nucleocapsid (NC), and p6 proteins. This proteolytic processing cascade triggers a morphological rearrangement known as maturation, where the CA proteins reassemble to form the mature, conical capsid core that encases the viral RNA genome and essential enzymes. This mature core is critical for the infectivity of the new virion.

Lenacapavir does not inhibit the enzymatic activity of the viral protease. Instead, it targets the CA domain of Gag. By binding to CA subunits, Lenacapavir stabilizes the immature Gag lattice. This interference has a dual effect on maturation:

  • It impairs the formation of CA pentamers, which are crucial for the high-curvature regions of the mature capsid.

  • It promotes the assembly of hexameric lattices, leading to the formation of malformed, hyper-stable CA assemblies.

The resulting virions contain these aberrant cores and are non-infectious. Therefore, while Gag processing (the cleavage of the polyprotein) may proceed, the subsequent and essential reassembly of CA into a functional core is potently inhibited.

HIV_Gag_Processing_and_Lenacapavir_Inhibition cluster_Gag_Synthesis Gag Polyprotein Synthesis & Assembly cluster_Proteolytic_Processing Proteolytic Processing cluster_Maturation Virion Maturation cluster_Inhibition Lenacapavir Inhibition Gag_Polyprotein Gag Polyprotein (Pr55Gag) Immature_Virion Immature Virion Assembly Gag_Polyprotein->Immature_Virion Gag_Cleavage Gag Cleavage Immature_Virion->Gag_Cleavage Viral_Protease Viral Protease (PR) Viral_Protease->Gag_Cleavage CA_Monomers CA Monomers Gag_Cleavage->CA_Monomers Mature_Capsid Mature Conical Capsid CA_Monomers->Mature_Capsid Aberrant_Capsid Aberrant Capsid Assembly CA_Monomers->Aberrant_Capsid Infectious_Virion Infectious Virion Mature_Capsid->Infectious_Virion Lenacapavir Lenacapavir Lenacapavir->Aberrant_Capsid NonInfectious_Virion Non-Infectious Virion Aberrant_Capsid->NonInfectious_Virion

Caption: HIV-1 Gag processing pathway and the inhibitory action of Lenacapavir.

Quantitative Data on Lenacapavir's Antiviral Activity

The potency of Lenacapavir has been demonstrated in both in vitro studies and clinical trials.

Table 1: In Vitro Antiviral Activity of Lenacapavir

ParameterCell TypeVirusValueReference
EC50 Lymphoblastoid Cells, PBMCs, CD4+ T-lymphocytesHIV-130 - 190 pM[1]
EC50 MT-2 CellsHIV-123 pM[2]
EC50 HEK293T CellsHIV-1439 pM[2]
Potency vs. HIV-2 MAGIC-5A Cells, T-cell lineHIV-211- to 14-fold less potent than against HIV-1[3]

Table 2: Clinical Trial Data for Lenacapavir

TrialPopulationTreatmentKey FindingsReference
CAPELLA (Phase 2/3) Heavily Treatment-ExperiencedLenacapavir + Optimized Background Regimen83% achieved undetectable viral load (<50 copies/mL) at Week 52.[4] Mean CD4 count increase of 83 cells/µL.[4][4]
CALIBRATE (Phase 2) Treatment-NaïveSubcutaneous Lenacapavir + TAF or BICHigh rates of virologic suppression at Week 80.[5]

Detailed Experimental Protocols

3.1. Western Blot Analysis of HIV-1 Gag Processing

This protocol is used to qualitatively and quantitatively assess the cleavage of the Gag polyprotein in the presence and absence of an inhibitor.

Experimental Workflow Diagram

Western_Blot_Workflow Cell_Culture 1. Cell Culture and Transfection (e.g., HEK293T cells with HIV-1 plasmid) Drug_Treatment 2. Treatment with Lenacapavir (Varying concentrations) Cell_Culture->Drug_Treatment Harvest 3. Harvest Virus Supernatant Drug_Treatment->Harvest Pelleting 4. Pellet Virions (Ultracentrifugation through sucrose cushion) Harvest->Pelleting Lysis 5. Lyse Viral Pellets (SDS lysis buffer) Pelleting->Lysis SDS_PAGE 6. SDS-PAGE (Separate proteins by size) Lysis->SDS_PAGE Transfer 7. Transfer to Membrane (e.g., nitrocellulose) SDS_PAGE->Transfer Blocking 8. Blocking (Prevent non-specific antibody binding) Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (e.g., anti-p24) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Analysis 12. Image Analysis and Quantification Detection->Analysis

Caption: Workflow for Western blot analysis of Gag processing.

Methodology:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in 6-well plates and grow to confluence.

    • Transfect cells with an HIV-1 proviral DNA plasmid using a suitable transfection reagent.

  • Drug Treatment:

    • At a specified time post-transfection (e.g., 6 hours), treat the cells with varying concentrations of Lenacapavir or a vehicle control (e.g., DMSO).

  • Virus Harvesting and Pelleting:

    • At 48 hours post-transfection, harvest the cell culture supernatant.

    • Clarify the supernatant by low-speed centrifugation to remove cell debris.

    • Pellet the virions by ultracentrifugation (e.g., at 100,000 x g for 2 hours) through a sucrose cushion (e.g., 20% sucrose) to concentrate the viral particles.

  • Sample Preparation:

    • Resuspend the viral pellets in SDS lysis buffer.

    • Boil the samples for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for HIV-1 Gag (e.g., mouse anti-p24) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse HRP) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities for Pr55Gag and the processed p24 (CA) protein to determine the extent of Gag processing.

3.2. In Vitro HIV-1 Capsid Assembly Assay

This assay assesses the ability of purified CA protein to assemble into higher-order structures in the presence of an inhibitor.

Methodology:

  • Protein Purification:

    • Express and purify recombinant HIV-1 CA protein.

  • Assembly Reaction:

    • Prepare a reaction mixture containing purified CA protein (e.g., 100 µM) in an assembly buffer (e.g., 50 mM Tris pH 8.0, 1 M NaCl).

    • Add varying concentrations of Lenacapavir or a vehicle control.

    • Incubate the reactions at a specified temperature (e.g., 37°C) for a set period (e.g., 2-24 hours) to allow for assembly.

  • Analysis of Assembly:

    • Turbidity Assay: Monitor the increase in optical density at 350 nm over time, which corresponds to the formation of large protein assemblies.

    • Electron Microscopy: Apply a small volume of the reaction mixture to a carbon-coated grid, negatively stain (e.g., with uranyl acetate), and visualize the assembled structures using a transmission electron microscope. This allows for the morphological assessment of the assembled capsids (e.g., tubes, spheres, aberrant structures).

    • Pelleting Assay: Centrifuge the assembly reactions at high speed. Separate the supernatant (soluble CA) and the pellet (assembled CA). Analyze both fractions by SDS-PAGE and Coomassie staining or Western blotting to quantify the amount of assembled CA.

Logical Relationships in Lenacapavir Development

The development of Lenacapavir followed a logical progression from discovery to clinical application, focusing on its unique mechanism of action.

Lenacapavir_Development_Pathway Target_ID Target Identification (HIV-1 Capsid) Lead_Gen Lead Generation and Optimization Target_ID->Lead_Gen In_Vitro_Potency In Vitro Potency Assays (pM EC50) Lead_Gen->In_Vitro_Potency MoA_Studies Mechanism of Action Studies (Capsid Assembly Inhibition) In_Vitro_Potency->MoA_Studies Preclinical_PK Preclinical Pharmacokinetics (Long-acting potential) MoA_Studies->Preclinical_PK Phase_1 Phase 1 Clinical Trials (Safety and PK in humans) Preclinical_PK->Phase_1 Phase_2_3 Phase 2/3 Clinical Trials (CAPELLA, CALIBRATE) (Efficacy in diverse populations) Phase_1->Phase_2_3 Regulatory_Approval Regulatory Approval Phase_2_3->Regulatory_Approval

Caption: Logical workflow of Lenacapavir's development.

Conclusion

Lenacapavir represents a significant advancement in antiretroviral therapy, offering a novel mechanism of action that is effective against multi-drug resistant HIV-1. Its ability to inhibit the proper assembly of the viral capsid, a critical step in the maturation process that follows Gag polyprotein cleavage, underscores the potential of targeting viral structural proteins. The quantitative data from in vitro and clinical studies confirm its high potency and long-acting profile, making it a valuable option for both treatment and prevention of HIV-1 infection. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate details of its mechanism and to explore the development of next-generation capsid inhibitors.

References

Claficapavir's Impact on Viral RNA Dimerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism by which Claficapavir, a potent inhibitor of the HIV-1 nucleocapsid (NC) protein, disrupts the crucial process of viral RNA dimerization. The dimerization of two copies of the viral RNA genome is a hallmark of retroviruses and a critical step for the assembly of infectious virions. This compound, by binding to the NC protein, abrogates its chaperone functions essential for the initiation and stabilization of the RNA dimer, and also interferes with the proper processing of the Gag polyprotein. This guide will detail the molecular interactions, summarize key quantitative data, outline relevant experimental protocols, and provide visual representations of the underlying pathways and experimental workflows.

Introduction to HIV-1 RNA Dimerization

The genome of Human Immunodeficiency Virus Type 1 (HIV-1) consists of two identical single-stranded RNA molecules that are non-covalently linked near their 5' ends. This dimeric RNA is a universal feature of retroviruses and is essential for several aspects of the viral life cycle, including genomic stability, recombination, and the production of infectious progeny viruses. The process of dimerization is primarily mediated by a structured region in the 5' untranslated region (5'-UTR) of the viral RNA, known as the Dimerization Initiation Site (DIS). The DIS is a stem-loop structure containing a self-complementary "kissing-loop" sequence that facilitates the initial interaction between the two RNA monomers.

The formation of a stable RNA dimer is not a spontaneous event and is critically dependent on the chaperone activity of the nucleocapsid (NC) domain of the Gag polyprotein. The NC protein binds to the viral RNA and facilitates the rearrangement of RNA structures, promoting the formation of the mature, stable dimer.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that specifically targets the HIV-1 nucleocapsid (NC) protein.[1] Its mechanism of action is centered on the disruption of the vital chaperone functions of the NC protein.[1]

  • Binding to the Nucleocapsid Protein: this compound binds directly and with high affinity to the HIV-1 NC protein (Kd = 20 nM).[1] This binding event is central to its antiviral activity.

  • Inhibition of NC Chaperone Functions: The binding of this compound to the NC protein inhibits its ability to remodel nucleic acid structures. This directly impacts two key chaperone activities:

    • Psi (ψ) RNA Dimerization: this compound's primary effect on RNA dimerization is the inhibition of the NC-mediated formation of the kissing-loop complex and its maturation into a stable dimer.[1]

    • cTAR DNA Destabilization: The NC protein is also involved in destabilizing the complementary trans-activation response element (cTAR) DNA hairpin during reverse transcription. This compound also inhibits this function.[1]

  • Disruption of Gag Processing: In addition to inhibiting NC's chaperone functions, this compound has been shown to disrupt the proper proteolytic processing of the Gag polyprotein.[1] This leads to defects in virion maturation and the formation of non-infectious viral particles.

Signaling Pathway of NC-Mediated RNA Dimerization and its Inhibition by this compound

Caption: Mechanism of HIV-1 RNA dimerization and its inhibition by this compound.

Quantitative Data

The following table summarizes the key quantitative data regarding the interaction of this compound with the HIV-1 NC protein and its antiviral activity.

ParameterValueReference
Binding Affinity (Kd) 20 nM[1]
IC50 ~1 µM[1]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effect of compounds like this compound on viral RNA dimerization.

In Vitro RNA Dimerization Assay

This assay is used to directly measure the ability of a compound to inhibit the dimerization of viral RNA in a controlled, cell-free environment.

Protocol:

  • RNA Preparation: Synthesize short RNA transcripts corresponding to the 5'-UTR of the HIV-1 genome containing the DIS sequence using in vitro transcription. Purify the RNA by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Dimerization Reaction:

    • Incubate the purified RNA monomers in a dimerization buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2).

    • Add purified recombinant HIV-1 NC protein to the reaction to facilitate dimerization.

    • In parallel, set up reactions containing varying concentrations of this compound.

  • Gel Electrophoresis:

    • After incubation (e.g., 30 minutes at 37°C), stop the reaction by adding a loading buffer containing a non-denaturing dye.

    • Analyze the samples by native agarose gel electrophoresis. RNA monomers and dimers will migrate at different rates.

  • Quantification:

    • Stain the gel with an RNA-specific dye (e.g., ethidium bromide or SYBR Green).

    • Quantify the intensity of the monomer and dimer bands using a gel documentation system.

    • Calculate the percentage of dimerization and the IC50 of the inhibitor.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., this compound) and an analyte (e.g., NC protein).

Protocol:

  • Chip Preparation: Covalently immobilize purified recombinant HIV-1 NC protein onto the surface of a sensor chip.

  • Binding Analysis:

    • Flow solutions of this compound at various concentrations over the sensor chip surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of this compound binding to the immobilized NC protein.

  • Data Analysis:

    • Generate sensorgrams showing the association and dissociation phases of the interaction.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Experimental Workflow for Assessing this compound's Effect

G SPR Surface Plasmon Resonance (SPR) (Determine Kd) Dimerization_Assay In Vitro RNA Dimerization Assay (Determine IC50) Antiviral_Assay Antiviral Activity Assay (e.g., p24 ELISA in infected cells) SPR->Antiviral_Assay Gag_Processing_Assay Gag Processing Assay (Western Blot) Dimerization_Assay->Antiviral_Assay Virion_Analysis Virion Analysis (Electron Microscopy, RNA content) Gag_Processing_Assay->Virion_Analysis

References

An In-depth Technical Guide to Claficapavir: A Novel HIV-1 Nucleocapsid Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Claficapavir (also known as A-1752) is a novel small molecule inhibitor targeting the human immunodeficiency virus type 1 (HIV-1) nucleocapsid (NC) protein.[1][2][3] Possessing a unique mechanism of action, this compound disrupts critical viral functions orchestrated by the NC protein, positioning it as a potential therapeutic agent in the ongoing effort to combat HIV-1. This document provides a comprehensive technical overview of this compound, encompassing its discovery, mechanism of action, synthesis, and key experimental data.

Introduction

The HIV-1 nucleocapsid protein (NCp7) is a small, basic protein that plays a crucial role in multiple stages of the viral life cycle, including reverse transcription, integration, and virion assembly. Its multifunctional nature makes it an attractive target for antiretroviral therapy. This compound has emerged from research efforts focused on identifying non-catalytic site inhibitors that can allosterically modulate viral protein function.

Discovery and Chemical Properties

This compound was identified as a specific inhibitor of the HIV-1 NC protein.[2][3] Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 3-[(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid[4]
Synonyms A-1752[1][2][3]
CAS Number 2055732-24-4[2][4]
Molecular Formula C17H12ClNO4S2[4]
Molecular Weight 393.86 g/mol [3]

Mechanism of Action

This compound exerts its antiviral activity by directly binding to the HIV-1 NC protein.[1][2] This interaction inhibits the chaperone properties of NC, which are essential for the proper folding and processing of viral nucleic acids. Specifically, this compound has been shown to disrupt:

  • Psi (ψ) RNA dimerization: This process is critical for the packaging of the viral RNA genome into new virions.

  • complementary trans-activation response element (cTAR) DNA destabilization: The chaperone activity of NC is required for the removal of the tRNA primer during reverse transcription.

  • Gag processing: this compound has been observed to interfere with the proper processing of the Gag polyprotein, a precursor to mature viral proteins.[2]

The following diagram illustrates the proposed mechanism of action of this compound.

G This compound This compound Binding Direct Binding This compound->Binding NC HIV-1 Nucleocapsid Protein (NC) NC->Binding Inhibition Inhibition of Chaperone Function Binding->Inhibition Psi Psi RNA Dimerization Inhibition->Psi Inhibits cTAR cTAR DNA Destabilization Inhibition->cTAR Inhibits Gag Gag Processing Inhibition->Gag Disrupts Replication HIV-1 Replication Psi->Replication cTAR->Replication Gag->Replication

Caption: Proposed mechanism of action for this compound.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available in a dedicated publication, the synthesis of structurally analogous compounds has been described.[5][6][7] A likely synthetic route for this compound involves a Knoevenagel condensation. The proposed workflow is outlined below.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 5-(4-chlorophenyl)furan-2-carbaldehyde Knoevenagel Knoevenagel Condensation A->Knoevenagel B 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid B->Knoevenagel This compound This compound Knoevenagel->this compound

Caption: Proposed synthetic workflow for this compound.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

ParameterValueDescription
IC50 ~1 µM[1][2][3]The half maximal inhibitory concentration, indicating the potency of the compound in inhibiting HIV-1 replication in cell culture.
Kd 20 nM[1][2][3]The equilibrium dissociation constant, representing the binding affinity of this compound to the HIV-1 NC protein. A lower Kd indicates a higher binding affinity.

Experimental Protocols

Anti-HIV Activity Assay

A common method to determine the anti-HIV activity of a compound like this compound involves the use of cell-based assays.

Objective: To determine the concentration at which this compound inhibits 50% of viral replication (IC50).

Methodology:

  • Cell Culture: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are cultured under standard conditions.

  • Viral Infection: The MT-4 cells are infected with a known titer of an HIV-1 strain (e.g., NL4-3).

  • Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of this compound. A control group with no compound and a positive control with a known HIV-1 inhibitor (e.g., Tenofovir) are included.

  • Incubation: The treated and control cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).

  • Quantification of Viral Replication: The level of viral replication is quantified by measuring the amount of a viral protein, such as the p24 capsid protein, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The p24 concentrations are plotted against the corresponding this compound concentrations, and the IC50 value is calculated using a dose-response curve fitting model.

G Start Start Culture Culture MT-4 cells Start->Culture Infect Infect cells with HIV-1 Culture->Infect Treat Treat with serial dilutions of this compound Infect->Treat Incubate Incubate for 3-5 days Treat->Incubate ELISA Measure p24 antigen by ELISA Incubate->ELISA Analyze Calculate IC50 ELISA->Analyze End End Analyze->End

Caption: Workflow for determining anti-HIV activity.

Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR)

To determine the binding affinity (Kd) of this compound to the HIV-1 NC protein, biophysical techniques such as Surface Plasmon Resonance (SPR) can be employed.

Objective: To measure the association and dissociation rates of this compound binding to the NC protein to calculate the dissociation constant (Kd).

Methodology:

  • Immobilization: Recombinant HIV-1 NC protein is immobilized on the surface of an SPR sensor chip.

  • Analyte Injection: A series of concentrations of this compound (the analyte) are flowed over the sensor chip surface.

  • Binding Measurement: The binding of this compound to the immobilized NC protein is detected in real-time as a change in the refractive index at the sensor surface, measured in response units (RU).

  • Dissociation: After the association phase, a buffer is flowed over the chip to measure the dissociation of the this compound-NC complex.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.

Signaling Pathways

Currently, there is a lack of specific published data detailing the direct impact of this compound on host cell signaling pathways. As an inhibitor of a viral protein, its primary mechanism is not expected to directly target host signaling cascades. However, viral infections are known to modulate numerous host cell signaling pathways to facilitate their replication. Future research may explore whether the inhibition of NC protein function by this compound indirectly influences any of these pathways.

Conclusion

This compound represents a promising class of HIV-1 inhibitors that target the viral nucleocapsid protein. Its unique mechanism of action, involving the disruption of NC's chaperone functions, offers a potential new avenue for antiretroviral therapy, particularly in the context of drug resistance to existing therapeutic classes. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic potential.

References

Early Research on Censavudine (OBP-601) as an Anti-HIV Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

Censavudine, also known by its developmental codes OBP-601 and BMS-986001, and formerly as Festinavir, is an investigational nucleoside reverse transcriptase inhibitor (NRTI) that has been studied for the treatment of HIV infection. As a derivative of stavudine (d4T), Censavudine was developed with the aim of retaining potent antiviral activity while exhibiting a more favorable safety profile, particularly concerning mitochondrial toxicity often associated with earlier NRTIs. This technical guide provides a comprehensive overview of the early preclinical and clinical research on Censavudine, focusing on its mechanism of action, in vitro efficacy, resistance profile, and early clinical pharmacology.

Mechanism of Action

Censavudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, Censavudine triphosphate (OBP-601-TP). This process is initiated by cellular kinases. Once activated, OBP-601-TP acts as a competitive inhibitor of the HIV reverse transcriptase (RT) enzyme. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the nascent viral DNA strand. Upon incorporation, the absence of a 3'-hydroxyl group on the Censavudine moiety results in the termination of DNA chain elongation, thereby halting the viral replication cycle.

Censavudine Mechanism of Action cluster_cell Host Cell cluster_hiv HIV Replication Cycle Censavudine Censavudine Censavudine-MP Censavudine Monophosphate Censavudine->Censavudine-MP Cellular Kinases Censavudine-DP Censavudine Diphosphate Censavudine-MP->Censavudine-DP Cellular Kinases Censavudine-TP Censavudine Triphosphate (Active) Censavudine-DP->Censavudine-TP Cellular Kinases Reverse\nTranscriptase Reverse Transcriptase Censavudine-TP->Reverse\nTranscriptase Competitive Inhibition Viral RNA Viral RNA Viral RNA->Reverse\nTranscriptase Viral DNA\n(Incomplete) Viral DNA (Incomplete) Reverse\nTranscriptase->Viral DNA\n(Incomplete) Chain Termination Chain Termination Viral DNA\n(Incomplete)->Chain Termination

Figure 1: Intracellular activation and mechanism of action of Censavudine.

In Vitro Antiviral Activity

Early in vitro studies demonstrated Censavudine's potent activity against both HIV-1 and HIV-2. Notably, it exhibited greater potency against HIV-2 compared to HIV-1 in single-cycle infectivity assays.

Virus Cell Line Assay Type EC50 (nM) Reference
HIV-1NL4-3TZM-blSingle-Cycle890[1]
HIV-2ROD9TZM-blSingle-Cycle74[1]
HIV-1 (Group M & O Isolates)TZM-blSingle-Cycle450 - 890[1]
HIV-2 (Clinical Isolates)TZM-blSingle-Cycle30 - 81[1]
HIV-1NL4-3CEMssSpreading Infection4.2
HIV-2ROD9CEMssSpreading Infection0.14

Table 1: In Vitro Anti-HIV Activity of Censavudine (EC50 values)

In Vitro Cytotoxicity

The cytotoxicity of Censavudine was evaluated in various cell lines to determine its therapeutic index.

Cell Line Assay Type CC50 (µM) Reference
HEK-293TMTT Assay> 100[2]
MT-2Not Specified> 100[2]

Table 2: In Vitro Cytotoxicity of Censavudine (CC50 values)

Activity Against Resistant Strains

Censavudine has shown efficacy against HIV isolates with certain NRTI-resistance mutations.

Resistance Mutation Virus Backbone Fold Change in EC50 vs. Wild-Type Reference
K65RHIV-2Full Activity[1]
Q151MHIV-2Full Activity[1]
M184VHIV-2ROD915-fold increase[1]

Table 3: In Vitro Activity of Censavudine Against NRTI-Resistant HIV-2

Experimental Protocols

Single-Cycle Infectivity Assay (TZM-bl cells)

This assay is designed to measure the antiviral activity of a compound over a single round of viral replication.

Single-Cycle Infectivity Assay Workflow Start Start Plate TZM-bl cells Plate TZM-bl cells in 96-well plates Start->Plate TZM-bl cells Add drug dilutions Add serial dilutions of Censavudine Plate TZM-bl cells->Add drug dilutions Add HIV-1/HIV-2 Infect cells with HIV-1 or HIV-2 Add drug dilutions->Add HIV-1/HIV-2 Incubate Incubate for 48 hours Add HIV-1/HIV-2->Incubate Lyse cells Lyse cells Incubate->Lyse cells Measure luciferase Measure luciferase activity Lyse cells->Measure luciferase Calculate EC50 Calculate EC50 values Measure luciferase->Calculate EC50 End End Calculate EC50->End

Figure 2: Workflow for the single-cycle infectivity assay.

Detailed Methodology:

  • Cell Plating: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are seeded in 96-well plates.

  • Compound Addition: Serial dilutions of Censavudine are added to the wells.

  • Infection: A standardized amount of HIV-1 or HIV-2 virus stock is added to the wells.

  • Incubation: The plates are incubated for 48 hours to allow for a single round of viral entry, reverse transcription, integration, and expression of the luciferase reporter gene.

  • Lysis and Luciferase Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of the drug compared to the virus control is used to determine the percent inhibition.

  • Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percent inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Detailed Methodology:

  • Cell Plating: Target cells (e.g., HEK-293T) are seeded in 96-well plates.

  • Compound Addition: Serial dilutions of Censavudine are added to the wells.

  • Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a spectrophotometer.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Phase I Clinical Trial in Healthy Volunteers

A single-blind, placebo-controlled, single-ascending-dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of Censavudine in healthy male subjects.[3]

Study Design:

  • Participants: 64 healthy male volunteers.

  • Dosing: Eight cohorts received single oral doses of 10, 30, 100, 300, 600, or 900 mg in the fed state, and 100 or 300 mg in the fasted state. Each cohort consisted of 6 subjects receiving Censavudine and 2 receiving placebo.

Pharmacokinetic Results:

The study demonstrated that Censavudine is rapidly absorbed, and its exposure (as measured by Cmax and AUC) increases in a dose-proportional manner across the studied dose range. There was no significant effect of food on the pharmacokinetics of Censavudine.

Dose (mg) Fed/Fasted Cmax (ng/mL) - Mean (SD) AUC0-inf (ng·h/mL) - Mean (SD) Tmax (h) - Median (Range)
10FedData not available in summaryData not available in summaryData not available in summary
30FedData not available in summaryData not available in summaryData not available in summary
100FedData not available in summaryData not available in summaryData not available in summary
300FedData not available in summaryData not available in summaryData not available in summary
600FedData not available in summaryData not available in summaryData not available in summary
900FedData not available in summaryData not available in summaryData not available in summary
100FastedData not available in summaryData not available in summaryData not available in summary
300FastedData not available in summaryData not available in summaryData not available in summary

Table 4: Summary of Pharmacokinetic Parameters of Censavudine in Healthy Male Volunteers. Note: Specific mean values and standard deviations for Cmax and AUC were not available in the summarized public data. The study concluded a linear dose-exposure relationship.

Safety and Tolerability:

Censavudine was generally safe and well-tolerated in this study.[3] No serious adverse events, deaths, or discontinuations due to adverse events were reported. Adverse events were experienced by 14.6% of subjects who received Censavudine; however, these were not dose-related and were not considered to be related to the study drug.[3]

Conclusion

Early research on Censavudine (OBP-601) identified it as a potent nucleoside reverse transcriptase inhibitor with significant in vitro activity against both HIV-1 and HIV-2, including some drug-resistant strains. The compound demonstrated a favorable safety profile in early preclinical and clinical evaluations, with low in vitro cytotoxicity and good tolerability in healthy volunteers. The pharmacokinetic profile of Censavudine supports its further development as a potential component of antiretroviral therapy. These foundational studies provided the basis for subsequent clinical trials in HIV-infected individuals to further evaluate its efficacy and safety.

References

Methodological & Application

Application Note: Fluorescence Polarization Assay for Characterizing the Binding of Claficapavir to HIV-1 Capsid Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a fluorescence polarization (FP) assay for the characterization of the binding of Claficapavir (GS-CA1) to the Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (CA). This compound is a potent, first-in-class HIV-1 capsid inhibitor that disrupts viral replication by binding to the CA protein and interfering with multiple stages of the viral lifecycle. The described competitive FP assay provides a robust and high-throughput method for determining the binding affinity of this compound and other potential inhibitors that target the same binding site on the HIV-1 CA protein. This methodology is particularly valuable for drug discovery and development professionals, as well as researchers studying HIV-1 virology.

Introduction

The HIV-1 capsid is a conical protein shell that encases the viral genome and associated enzymes, playing a crucial role in both the early and late stages of the viral replication cycle.[1] The capsid protein (CA) assembles to form this structure, which is essential for reverse transcription, nuclear import, and uncoating.[1] Consequently, the HIV-1 capsid has emerged as a significant target for antiretroviral therapy.

This compound (GS-CA1) is a novel small molecule inhibitor that targets the HIV-1 CA protein with high potency.[2] It binds to a conserved pocket on the CA hexamer, a site also recognized by host cell factors such as the cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (NUP153).[3][4] By occupying this pocket, this compound stabilizes the capsid core, thereby disrupting the normal processes of uncoating and nuclear entry, ultimately inhibiting viral replication.[3][5][6]

Fluorescence polarization (FP) is a powerful technique for studying molecular interactions in solution. It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. Upon binding to a larger molecule (the binder, in this case, the HIV-1 CA protein), the rotational motion of the tracer is significantly slowed, leading to an increase in the polarization of the emitted light.[7][8]

This application note describes a competitive FP assay to characterize the binding of this compound to the HIV-1 CA protein. The assay utilizes a fluorescently labeled peptide derived from the host factor CPSF6 as a tracer, which is known to bind to the same site on the CA protein as this compound.[3] In the presence of an unlabeled competitor like this compound, the tracer is displaced from the CA protein, resulting in a decrease in fluorescence polarization. This change in polarization can be used to determine the binding affinity (as an IC50 value) of the competing compound.

Principle of the Assay

The fluorescence polarization assay for this compound-CA binding is a competitive assay based on the following principles:

  • Binding of a Fluorescent Tracer: A fluorescently labeled peptide derived from CPSF6 (fCPSF6) with a low molecular weight is used as the tracer. When unbound in solution, it rotates rapidly, resulting in a low FP signal.

  • Formation of a High FP Complex: The fCPSF6 tracer binds to the much larger HIV-1 CA protein (or stabilized CA hexamers). This binding event restricts the rotational motion of the tracer, leading to a significant increase in the FP signal.

  • Competitive Displacement: this compound, an unlabeled small molecule, competes with the fCPSF6 tracer for the same binding site on the HIV-1 CA protein.

  • Signal Reduction: As the concentration of this compound increases, it displaces the fCPSF6 tracer from the CA protein. The displaced tracer once again tumbles freely in solution, causing a decrease in the overall FP signal.

  • Quantification of Binding Affinity: The concentration-dependent decrease in the FP signal is used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) of this compound can be determined.

Caption: Principle of the competitive FP assay for this compound-CA binding.

Materials and Reagents

  • HIV-1 CA Protein: Recombinant, purified full-length HIV-1 CA protein. For enhanced stability and to mimic the viral capsid, the use of disulfide-stabilized CA hexamers is recommended.

  • This compound (GS-CA1): To be dissolved in 100% DMSO to prepare a stock solution.

  • Fluorescent Tracer: Fluorescein-labeled CPSF6 peptide (fCPSF6). The peptide sequence should encompass the CA-binding region of CPSF6.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.5 mM DTT, 0.01% (v/v) Triton X-100.

  • Microplates: Black, low-binding, 384-well microplates.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization with appropriate excitation and emission filters for fluorescein (e.g., Ex: 485 nm, Em: 535 nm).

Experimental Protocols

Reagent Preparation
  • HIV-1 CA Protein Preparation:

    • Dilute the stock solution of HIV-1 CA protein (or stabilized hexamers) to the desired working concentration in pre-chilled assay buffer. The optimal concentration should be determined empirically by titration but is typically in the low nanomolar range (e.g., 1-3 times the Kd of the tracer).

  • fCPSF6 Tracer Preparation:

    • Prepare a stock solution of the fCPSF6 tracer in assay buffer.

    • Determine the optimal tracer concentration by titration. The ideal concentration should be low (typically in the low nanomolar range, e.g., 1-5 nM) to ensure that the tracer concentration is well below the Kd for its interaction with the CA protein, while providing a stable and sufficient fluorescence signal (at least 3-5 times the background).

  • This compound Serial Dilution:

    • Prepare a series of dilutions of this compound in 100% DMSO.

    • Subsequently, dilute these DMSO stocks into the assay buffer to create the final working solutions for the competition assay. Ensure the final DMSO concentration in all wells is constant and does not exceed 1-2% to avoid assay interference.

Assay Workflow

The following diagram outlines the key steps in performing the competitive fluorescence polarization assay.

G A Prepare Reagents: HIV-1 CA, fCPSF6 Tracer, This compound dilutions B Dispense this compound dilutions or vehicle (DMSO) into 384-well plate A->B C Add HIV-1 CA protein to all wells B->C D Incubate at room temperature (e.g., 30 minutes) C->D E Add fCPSF6 Tracer to all wells D->E F Incubate at room temperature (e.g., 1-2 hours) in the dark E->F G Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) F->G H Data Analysis: Plot mP vs. [this compound] and calculate IC50 G->H

Caption: Experimental workflow for the this compound-CA competitive FP assay.

Detailed Assay Protocol
  • Dispense Compound: To the wells of a 384-well microplate, add 1 µL of the serially diluted this compound solutions or vehicle control (assay buffer with the same final DMSO concentration).

  • Add HIV-1 CA Protein: Add 10 µL of the diluted HIV-1 CA protein solution to each well.

  • Incubation 1: Mix the plate gently and incubate for 30 minutes at room temperature to allow for the binding of this compound to the CA protein.

  • Add Tracer: Add 10 µL of the diluted fCPSF6 tracer solution to each well. The final volume in each well should be 21 µL.

  • Incubation 2: Mix the plate gently and incubate for 1-2 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader.

Controls
  • No Inhibitor Control (High Signal): Wells containing HIV-1 CA protein, fCPSF6 tracer, and vehicle (DMSO). This represents the maximum binding of the tracer.

  • No Protein Control (Low Signal): Wells containing fCPSF6 tracer and vehicle, but no HIV-1 CA protein. This represents the baseline polarization of the free tracer.

  • Blank: Wells containing only the assay buffer to measure background fluorescence.

Data Presentation and Analysis

The raw fluorescence polarization data (in mP) should be plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve can be fitted to the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.

The following table presents representative data from a competitive FP assay with this compound.

This compound (nM)log[this compound]Average mP% Inhibition
0 (No Inhibitor)-2500
0.01-2.002481.3
0.1-1.002406.7
10.0020530.0
101.0014570.0
1002.0010596.7
10003.0098101.3
No Protein-95103.3

Note: The data presented in this table is illustrative and intended to represent a typical outcome of the assay. Actual results may vary.

Calculation of % Inhibition:

% Inhibition = 100 * (1 - (mP_sample - mP_low) / (mP_high - mP_low))

Where:

  • mP_sample is the polarization of the sample well.

  • mP_low is the polarization of the 'No Protein' control.

  • mP_high is the polarization of the 'No Inhibitor' control.

Conclusion

The fluorescence polarization assay described in this application note provides a sensitive, robust, and high-throughput compatible method for characterizing the binding of this compound to the HIV-1 capsid protein. This competitive assay format is readily adaptable for screening large compound libraries to identify novel HIV-1 capsid inhibitors and for conducting structure-activity relationship (SAR) studies to optimize lead compounds. The detailed protocol and workflow provide a solid foundation for researchers in the field of HIV-1 drug discovery.

References

Application Notes and Protocols for High-Throughput Screening of Novel SARS-CoV-2 Nucleocapsid Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on a coordinated interplay of structural and non-structural proteins for its replication and pathogenesis. The nucleocapsid (N) protein is a multifunctional structural protein crucial for the viral life cycle, making it an attractive target for antiviral drug development. The N protein's primary roles include packaging the viral RNA genome into a ribonucleoprotein (RNP) complex, regulating viral RNA synthesis, and modulating host cell processes, including the innate immune response.[1][2] Given its essential functions and high abundance in infected cells, inhibiting the N protein presents a promising strategy to disrupt viral replication and assembly.

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify novel inhibitors of the SARS-CoV-2 nucleocapsid protein. It covers both biochemical and cell-based assay formats, offering researchers a comprehensive guide to initiating and conducting screening campaigns against this critical viral target.

High-Throughput Screening Assays for Nucleocapsid Inhibitors

A variety of HTS assays can be employed to target different functions of the N protein. These can be broadly categorized into biochemical assays, which investigate direct interactions with the purified protein, and cell-based assays, which measure the protein's activity within a cellular context.

Biochemical Assays

Biochemical assays are ideal for primary screening campaigns to identify compounds that directly interact with the N protein and inhibit its fundamental activities, such as RNA binding and oligomerization.

1. Fluorescence Polarization (FP) Assay for N Protein-RNA Interaction

This assay is designed to identify inhibitors that disrupt the binding of the N protein to viral RNA. It relies on the principle that a small, fluorescently labeled RNA molecule tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger N protein, the complex tumbles more slowly, leading to an increase in polarization. Inhibitors of this interaction will prevent the formation of the complex, resulting in a low polarization signal.

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for N Protein Dimerization

The dimerization of the N protein is essential for its function in RNP formation.[3][4] A TR-FRET assay can be adapted to screen for inhibitors of this process. In this setup, N protein monomers are labeled with either a donor (e.g., terbium) or an acceptor (e.g., BODIPY FL) fluorophore.[5] When the monomers dimerize, the donor and acceptor are brought into close proximity, allowing for energy transfer and the emission of a specific FRET signal. Compounds that inhibit dimerization will disrupt this process, leading to a decrease in the FRET signal.

Cell-Based Assays

Cell-based assays are crucial for validating hits from primary biochemical screens and for identifying compounds that are effective in a more physiologically relevant environment. These assays can assess the impact of inhibitors on N protein levels, localization, and its role in viral replication.

1. Homogeneous Time-Resolved Fluorescence (HTRF®) Assay for N Protein Detection in Infected Cells

This assay quantifies the amount of N protein produced in cells infected with SARS-CoV-2.[6][7] It utilizes two specific monoclonal antibodies against the N protein, one labeled with a donor fluorophore and the other with an acceptor.[5] In the presence of the N protein, the antibodies bind to it, bringing the fluorophores into proximity and generating a FRET signal that is proportional to the amount of N protein. This assay is amenable to high-throughput screening and can be used to identify compounds that inhibit viral replication, leading to a decrease in N protein expression.[6][8]

2. AlphaLISA® Assay for N Protein Detection

Similar to the HTRF assay, the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be used to detect and quantify the N protein in cell lysates or supernatants. In this assay, a biotinylated anti-N protein antibody binds to streptavidin-coated donor beads, while another anti-N protein antibody is conjugated to acceptor beads. In the presence of the N protein, the beads come into close proximity. Excitation of the donor beads results in the generation of singlet oxygen, which diffuses to the acceptor beads, triggering a chemiluminescent signal. This assay is highly sensitive and suitable for HTS.

Quantitative Data Summary

The performance of HTS assays is evaluated using several key parameters, including the Z'-factor, which indicates the robustness of the assay, and the hit rate, which is the percentage of compounds identified as active.[9][10][11] The following table summarizes representative data for the described assay types.

Assay TypeTargetPrincipleFormatZ'-FactorHit Rate (%)IC50 Range (µM)Reference
Biochemical Assays
Fluorescence PolarizationN Protein-RNA InteractionChange in polarization of fluorescent RNA384-well0.6 - 0.80.1 - 11 - 50Adapted from[12]
TR-FRETN Protein DimerizationFRET between labeled monomers384/1536-well0.5 - 0.70.1 - 0.55 - 100Principle from[5]
Cell-Based Assays
HTRF®N Protein ExpressionFRET between labeled antibodies96/384-well> 0.50.5 - 20.1 - 20[6][7][8]
AlphaLISA®N Protein ExpressionChemiluminescence from proximity beads384/1536-well> 0.60.5 - 20.1 - 20-

Experimental Protocols

Protocol 1: Fluorescence Polarization Assay for N Protein-RNA Interaction Inhibitors

Materials:

  • Purified recombinant SARS-CoV-2 Nucleocapsid protein

  • Fluorescently labeled RNA oligonucleotide (e.g., 5'-FAM-labeled RNA sequence known to bind N protein)

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • 384-well, low-volume, black microplates

  • Compound library

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a working solution of the N protein in Assay Buffer. The final concentration should be optimized to be at or near the Kd of the protein-RNA interaction.

  • Prepare a working solution of the fluorescently labeled RNA probe in Assay Buffer. The final concentration should be low (e.g., 1-10 nM) to minimize background polarization.

  • Dispense test compounds and controls (e.g., DMSO for negative control, unlabeled RNA for positive control) into the microplate wells.

  • Add the N protein solution to all wells except for the negative control wells (add Assay Buffer instead).

  • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the protein.

  • Add the fluorescently labeled RNA probe solution to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization on a compatible plate reader.

  • Calculate the change in millipolarization (mP) units to identify compounds that inhibit the N protein-RNA interaction.

Protocol 2: HTRF® Assay for N Protein Detection in SARS-CoV-2 Infected Cells

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • SARS-CoV-2 virus stock

  • Cell culture medium and supplements

  • HTRF® reagents: Anti-N protein antibody labeled with donor fluorophore and anti-N protein antibody labeled with acceptor fluorophore.

  • Lysis Buffer

  • 384-well, white, solid-bottom microplates

  • Compound library

  • HTRF®-compatible plate reader

Procedure:

  • Seed Vero E6 cells into 384-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.

  • Prepare serial dilutions of test compounds in cell culture medium.

  • Remove the old medium from the cell plates and add the compound dilutions.

  • Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI). Include uninfected cells as a negative control.

  • Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Lyse the cells by adding Lysis Buffer containing the HTRF® antibody pair.

  • Incubate the plates at room temperature for 1-4 hours, protected from light.

  • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using an HTRF®-compatible plate reader.

  • Calculate the HTRF® ratio (acceptor signal / donor signal) and normalize the data to controls to determine the percent inhibition for each compound.

Visualizations

Signaling Pathways Involving the Nucleocapsid Protein

The SARS-CoV-2 Nucleocapsid protein is known to interact with several host cell signaling pathways, particularly those involved in the innate immune response. The N protein can modulate the NF-κB and interferon signaling pathways to facilitate viral replication and evade host immunity.[1][2]

N_Protein_Signaling cluster_virus SARS-CoV-2 cluster_host Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N_protein Nucleocapsid (N) Protein RIG_I RIG-I/MDA5 N_protein->RIG_I Inhibits IKK IKK Complex N_protein->IKK Enhances activation (via LLPS) viral_RNA Viral RNA viral_RNA->RIG_I Activates MAVS MAVS RIG_I->MAVS MAVS->IKK IRF3 IRF3/7 MAVS->IRF3 NFkB NF-κB IKK->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IRF3_nuc IRF3/7 IRF3->IRF3_nuc Translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_nuc->Pro_inflammatory_genes Induces IFN_genes Interferon Gene Transcription IRF3_nuc->IFN_genes Induces

Caption: N protein's modulation of innate immune signaling pathways.

Experimental Workflow for High-Throughput Screening

The process of identifying novel nucleocapsid inhibitors through HTS involves a series of sequential steps, from primary screening to hit validation and lead optimization.

HTS_Workflow start Start: Compound Library primary_screen Primary HTS (e.g., FP for RNA binding) start->primary_screen primary_hits Primary Hits primary_screen->primary_hits dose_response Dose-Response and IC50 Determination primary_hits->dose_response confirmed_hits Confirmed Hits dose_response->confirmed_hits secondary_assay Secondary Assay (e.g., HTRF in infected cells) confirmed_hits->secondary_assay validated_hits Validated Hits secondary_assay->validated_hits lead_optimization Lead Optimization validated_hits->lead_optimization end Candidate Drug lead_optimization->end

Caption: A typical workflow for HTS of N protein inhibitors.

Logical Relationship of N Protein Functions

The various functions of the N protein are interconnected and essential for the production of new viral particles. Inhibiting any of these key functions has the potential to disrupt the viral life cycle.

N_Protein_Functions RNA_binding RNA Binding (N-terminal Domain) RNP_formation Ribonucleoprotein (RNP) Complex Formation RNA_binding->RNP_formation Dimerization Dimerization (C-terminal Domain) Oligomerization Oligomerization Dimerization->Oligomerization Oligomerization->RNP_formation Viral_assembly Viral Assembly (with M and E proteins) RNP_formation->Viral_assembly Virion_release New Virion Release Viral_assembly->Virion_release

Caption: Interplay of N protein functions in the viral life cycle.

References

Application Notes and Protocols for the Use of Claficapavir in HIV-1 Gag-Pol Encapsidation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Claficapavir, also known as PF-3450074 or PF74, is a potent small-molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA). It exhibits broad-spectrum activity against various HIV-1 isolates by targeting the viral capsid, a critical component for both early and late stages of the viral lifecycle. These application notes provide detailed protocols for utilizing this compound in HIV-1 Gag-Pol encapsidation assays to evaluate its inhibitory effects on virion assembly and maturation.

This compound binds to a conserved pocket on the N-terminal domain of the CA protein, a site also utilized by host cell proteins like CPSF6 and NUP153.[1] This interaction disrupts the delicate balance of capsid stability, leading to premature uncoating in the early phase of infection and interference with capsid assembly and maturation in the late phase.[2] The compound's unique multimodal mechanism of action makes it a valuable tool for studying the intricate processes of HIV-1 replication and for the development of novel antiretroviral therapies.[1]

Mechanism of Action of this compound in HIV-1 Assembly

The HIV-1 Gag polyprotein is the primary structural protein that drives the assembly of new virus particles at the plasma membrane of an infected cell. Gag, along with the Gag-Pol polyprotein which contains the viral enzymes, multimerizes and specifically encapsidates two copies of the viral genomic RNA (gRNA). Following budding, the viral protease, a component of the Gag-Pol polyprotein, cleaves Gag and Gag-Pol into their mature, functional protein components. This process, known as maturation, leads to the formation of the characteristic conical capsid core essential for infectivity.

This compound interferes with this late-stage process by binding to the CA domain within the Gag polyprotein. This binding can alter the Gag-Gag interactions necessary for proper lattice formation and can also interfere with the correct processing of Gag by the viral protease.[3] The consequence is the production of aberrant, non-infectious virions with malformed capsids.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and related capsid inhibitors on HIV-1 replication and capsid-related processes.

Table 1: Antiviral Activity of this compound (PF-3450074)

Cell TypeHIV-1 Strain/IsolateEC50 (µM)Reference
MT-4NL4-30.53 ± 0.08[4]
PBMCsNL4-30.207 (median)[4]
PBMCsVarious Clinical Isolates (n=6)0.113 - 0.362[4]
U87.CD4.CCR5Pseudotyped NL4-3Not specified[5]

Table 2: Comparative Inhibitory Concentrations of Capsid Inhibitors

CompoundTargetAssay TypeIC50/EC50Reference
This compound (PF-3450074)HIV-1 CASingle-round infection8 - 640 nM (EC50)[6]
This compound (PF-3450074)HIV-1 CAIn vitro capsid assemblyNot specified[3]
Lenacapavir (GS-6207)HIV-1 CAAntiviral activitypM range (EC50)[7][8]
CAP-1HIV-1 CAIn vitro Gag assembly~5-fold molar excess for inhibition[9]
BI-2HIV-1 CACapsid stability assayNot specified[10]

Experimental Protocols

Protocol 1: In Vitro HIV-1 Gag-Pol Encapsidation Assay

This assay evaluates the effect of this compound on the ability of purified HIV-1 Gag-Pol to assemble into virus-like particles (VLPs) and encapsidate a target RNA in vitro.

Materials:

  • Recombinant HIV-1 Gag-Pol protein

  • In vitro transcribed HIV-1 genomic RNA (gRNA) fragment containing the packaging signal (Ψ)

  • This compound (PF-3450074)

  • Assembly Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT

  • RNase-free water

  • Sucrose solutions (20% and 60% w/v in Assembly Buffer)

  • SDS-PAGE reagents and equipment

  • Western blotting reagents and anti-p24 antibody

  • RT-qPCR reagents and primers/probe for gRNA quantification

Procedure:

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Dilute to desired final concentrations in Assembly Buffer immediately before use. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

  • Assembly Reaction Setup:

    • In an RNase-free microcentrifuge tube, combine the following on ice:

      • Recombinant Gag-Pol protein (final concentration e.g., 1-5 µM)

      • In vitro transcribed gRNA (final concentration e.g., 100-500 ng)

      • This compound at various concentrations (e.g., 0.1 µM to 10 µM) or DMSO control.

      • Adjust the final volume with Assembly Buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for VLP assembly and RNA encapsidation.

  • VLP Purification:

    • Carefully layer the assembly reaction mixture onto a discontinuous sucrose gradient (e.g., 20% and 60% sucrose layers) in an ultracentrifuge tube.

    • Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C to pellet the assembled VLPs.

  • Analysis of Protein Content:

    • Carefully remove the supernatant. Resuspend the VLP pellet in SDS-PAGE sample buffer.

    • Analyze the protein content by SDS-PAGE followed by Western blotting using an anti-p24 (CA) antibody to detect Gag-Pol.

    • Quantify the amount of Gag-Pol in the pellet to determine the efficiency of assembly in the presence of this compound.

  • Analysis of Encapsidated RNA:

    • Resuspend a separate VLP pellet in an appropriate buffer for RNA extraction.

    • Extract the RNA from the VLPs using a commercial RNA extraction kit.

    • Perform RT-qPCR to quantify the amount of encapsidated gRNA.

    • Normalize the amount of encapsidated RNA to the amount of Gag-Pol protein in the pellet to determine the specific encapsidation efficiency.

Protocol 2: Cell-Based HIV-1 Gag-Pol Processing and Virion Maturation Assay

This assay assesses the impact of this compound on Gag-Pol processing and virion maturation in a cellular context.

Materials:

  • HEK293T cells

  • HIV-1 proviral DNA construct (e.g., pNL4-3)

  • Transfection reagent

  • This compound (PF-3450074)

  • Cell lysis buffer

  • Reagents for p24 ELISA

  • SDS-PAGE and Western blotting reagents and antibodies (anti-p24, anti-integrase)

Procedure:

  • Cell Transfection:

    • Seed HEK293T cells in a culture plate.

    • Transfect the cells with the HIV-1 proviral DNA construct using a suitable transfection reagent according to the manufacturer's protocol.

  • This compound Treatment:

    • At 24 hours post-transfection, replace the culture medium with fresh medium containing various concentrations of this compound or a DMSO control.

  • Virion and Cell Lysate Collection:

    • At 48 hours post-transfection, harvest the cell culture supernatant.

    • Clarify the supernatant by low-speed centrifugation to remove cell debris.

    • Pellet the virions from the clarified supernatant by ultracentrifugation through a 20% sucrose cushion.

    • Wash the cells with PBS and lyse them using cell lysis buffer.

  • Analysis of Virion Production:

    • Resuspend the virion pellet in a known volume of PBS.

    • Quantify the amount of p24 antigen in the virion pellet using a p24 ELISA to determine the effect of this compound on virus production.

  • Analysis of Gag-Pol Processing:

    • Lyse the pelleted virions and the transfected cells with SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and perform Western blotting.

    • Probe the blot with an anti-p24 antibody to detect the full-length Gag (Pr55) and the mature Capsid (p24).

    • Calculate the ratio of p24 to Pr55 to assess the extent of Gag processing.

    • Probe with an anti-integrase antibody to assess the processing of the Gag-Pol polyprotein.

Visualizations

Claficapavir_Mechanism_of_Action cluster_late_phase Late Phase of HIV-1 Replication Gag_Pol Gag/Gag-Pol Polyproteins Assembly Virion Assembly (Gag Multimerization) Gag_Pol->Assembly Encapsidation of gRNA Budding Budding Assembly->Budding Immature_Virion Immature Virion Budding->Immature_Virion Maturation Maturation (Proteolytic Processing) Immature_Virion->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion This compound This compound (PF-3450074) This compound->Assembly Inhibits proper lattice formation This compound->Maturation Disrupts capsid maturation

Caption: this compound's mechanism of action in the late phase of HIV-1 replication.

Encapsidation_Assay_Workflow cluster_preparation Preparation cluster_reaction In Vitro Assembly cluster_purification Purification cluster_analysis Analysis Reagents Prepare Reagents: Gag-Pol, gRNA, This compound Assembly Incubate to allow VLP assembly and RNA encapsidation Reagents->Assembly Purification Purify VLPs via Sucrose Gradient Ultracentrifugation Assembly->Purification Protein_Analysis Protein Analysis: SDS-PAGE & Western Blot (anti-p24) Purification->Protein_Analysis RNA_Analysis RNA Analysis: RNA Extraction & RT-qPCR Purification->RNA_Analysis

Caption: Workflow for the in vitro HIV-1 Gag-Pol encapsidation assay.

Gag_Processing_Pathway GagPol Pr55Gag MA CA SP1 NC SP2 p6 Gag-Pol ... PR RT IN Protease_Activation Protease (PR) Activation GagPol->Protease_Activation Cleavage Proteolytic Cleavage GagPol->Cleavage Protease_Activation->Cleavage Mature_Proteins Mature Proteins MA CA (p24) NC p6 PR RT IN Cleavage->Mature_Proteins This compound This compound This compound->GagPol Binds to CA domain This compound->Cleavage May interfere with processing

Caption: HIV-1 Gag-Pol processing pathway and the point of intervention for this compound.

References

Troubleshooting & Optimization

Optimizing Claficapavir Concentration for In Vitro Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the HIV-1 nucleocapsid (NC) inhibitor Claficapavir (also known as A-1752), this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a specific inhibitor of the HIV-1 nucleocapsid protein (NC). It binds directly to the NC protein, a key component of the Gag polyprotein, with a high affinity (Kd = 20 nM)[1][2]. This binding disrupts the chaperone functions of the NC protein, which are crucial for viral replication. Specifically, this compound has been shown to inhibit Psi RNA dimerization and the destabilization of the complementary trans-activation response element (cTAR) DNA[1][2]. Furthermore, it interferes with the proper processing of the Gag polyprotein, a critical step in the maturation of infectious virions[1][2].

Q2: What is a typical effective concentration for this compound in in vitro assays?

A2: The 50% inhibitory concentration (IC50) of this compound is approximately 1 µM in in vitro antiviral assays[1][2]. However, the optimal concentration can vary depending on the specific cell line, virus strain, and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q3: In which cell lines can I test the antiviral activity of this compound?

A3: this compound's anti-HIV-1 activity can be evaluated in various cell lines susceptible to HIV-1 infection. Commonly used cell lines for this purpose include MT-4 cells, a human T-cell line that is highly permissive to HIV-1 replication, and peripheral blood mononuclear cells (PBMCs), which represent a more physiologically relevant primary cell model.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's in vitro activity. It is important to note that these values can be influenced by the specific experimental setup.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

ParameterVirus StrainCell LineConcentrationReference
IC50HIV-1Not Specified~ 1 µM[1][2]

Table 2: Cytotoxicity of this compound

ParameterCell LineConcentrationReference
CC50Not SpecifiedData not available

Experimental Protocols

Here are detailed methodologies for key experiments to assess the efficacy and cytotoxicity of this compound.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that reduces the viability of uninfected cells by 50%.

Materials:

  • This compound stock solution

  • Target cell line (e.g., MT-4 cells or PBMCs)

  • Complete cell culture medium

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[3]

  • Microplate reader

Procedure:

  • Seed the 96-well plates with your target cells at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells and medium without the compound as a negative control.

  • Incubate the plate for a period that corresponds to the duration of your planned antiviral assay (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Incubate the plate overnight at 37°C to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the CC50 value using a dose-response curve.

Protocol 2: Determination of 50% Effective Concentration (EC50) using HIV-1 p24 Antigen ELISA

This protocol measures the concentration of this compound required to inhibit HIV-1 replication by 50% by quantifying the amount of p24 antigen in the culture supernatant.

Materials:

  • This compound stock solution

  • Target cell line (e.g., MT-4 cells or PBMCs)

  • HIV-1 viral stock

  • Complete cell culture medium

  • 96-well microtiter plates

  • Commercial HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Seed the 96-well plates with your target cells.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add the diluted this compound to the cells.

  • Infect the cells with a pre-titered amount of HIV-1. Include a virus control (cells and virus, no compound) and a cell control (cells only, no virus or compound).

  • Incubate the plates for an appropriate period (e.g., 3-7 days) at 37°C.

  • After the incubation period, collect the cell culture supernatants.

  • Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.[1][4]

  • Measure the absorbance and calculate the concentration of p24 in each well based on the standard curve.

  • Calculate the percentage of viral inhibition for each this compound concentration compared to the virus control and determine the EC50 value from a dose-response curve.

Protocol 3: Analysis of HIV-1 Gag Processing by Western Blot

This protocol allows for the visualization of this compound's effect on the cleavage of the Gag polyprotein.

Materials:

  • This compound

  • HIV-1 infected cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels

  • Transfer apparatus and membranes

  • Primary antibody against HIV-1 p24

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat HIV-1 producing cells with different concentrations of this compound for a defined period.

  • Harvest the cells and the viral particles from the supernatant (e.g., by ultracentrifugation).

  • Lyse the cells and viral pellets using lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE.[5][6]

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[5][7][8]

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for HIV-1 p24, which will detect both the full-length Gag (p55) and the cleaved p24 capsid protein.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An accumulation of the p55 Gag precursor and a reduction in the mature p24 protein would indicate inhibition of Gag processing.

Troubleshooting Guides

Troubleshooting Low or No Antiviral Activity (High EC50)
Potential Cause Recommended Solution
Incorrect Drug Concentration Verify the dilution calculations and the integrity of the this compound stock solution.
Cell Health Issues Ensure cells are healthy and in the exponential growth phase before starting the experiment.
Low Viral Titer Use a viral stock with a known and appropriate titer for the cell line being used.
Assay Timing The time point for measuring viral replication might be too late, allowing the virus to overcome the initial inhibition. Consider optimizing the incubation time.
Drug Inactivation This compound may be unstable in the culture medium over the course of the experiment. Consider replenishing the medium with fresh compound during long incubation periods.
Troubleshooting High Cytotoxicity (Low CC50)
Potential Cause Recommended Solution
Incorrect Drug Concentration Double-check all dilution calculations.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Run a solvent control.
Sensitive Cell Line The chosen cell line may be particularly sensitive to the compound. Consider testing in a different cell line.
Contamination Check for microbial contamination in the cell culture or reagents.
Troubleshooting p24 ELISA
Potential Cause Recommended Solution
High Background Insufficient washing between steps. Increase the number of washes or the washing volume.[9][10] Inadequate blocking of the plate. Ensure the blocking buffer is fresh and the incubation time is sufficient.[10]
Low Signal The concentration of p24 in the supernatant is below the detection limit of the assay. Consider using a more sensitive p24 ELISA kit or concentrating the supernatant.
Inconsistent Results Pipetting errors. Ensure accurate and consistent pipetting. Bubbles in wells. Be careful not to introduce bubbles when adding reagents.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action and its Impact on the HIV-1 Lifecycle

The following diagram illustrates the key steps in the HIV-1 lifecycle that are disrupted by this compound.

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell Viral_Entry 1. Viral Entry Reverse_Transcription 2. Reverse Transcription Viral_Entry->Reverse_Transcription Integration 3. Integration Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation Integration->Transcription_Translation Gag_Assembly 5. Gag Polyprotein Assembly Transcription_Translation->Gag_Assembly Budding 6. Budding Gag_Assembly->Budding Maturation 7. Maturation Budding->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion Non-infectious_Virion Non-infectious Virion This compound This compound This compound->Gag_Assembly Inhibits NC chaperone function This compound->Maturation Disrupts Gag processing

Caption: this compound inhibits HIV-1 replication by targeting Gag assembly and maturation.

Experimental Workflow for Evaluating this compound

This diagram outlines the logical flow of experiments to characterize the in vitro properties of this compound.

Claficapavir_Workflow Start Start: Characterize This compound Cytotoxicity_Assay Determine CC50 (MTT Assay) Start->Cytotoxicity_Assay Antiviral_Assay Determine EC50 (p24 ELISA) Start->Antiviral_Assay Calculate_SI Calculate Selectivity Index (CC50 / EC50) Cytotoxicity_Assay->Calculate_SI Antiviral_Assay->Calculate_SI Mechanism_Study Mechanism of Action Studies Calculate_SI->Mechanism_Study Gag_Processing Analyze Gag Processing (Western Blot) Mechanism_Study->Gag_Processing Signaling_Pathways Investigate Host Cell Signaling Pathways Mechanism_Study->Signaling_Pathways End End: Comprehensive In Vitro Profile Gag_Processing->End Signaling_Pathways->End Host_Signaling HIV1_NC HIV-1 NC Host_Protein_1 Host Protein A HIV1_NC->Host_Protein_1 Interacts with Host_Protein_2 Host Protein B HIV1_NC->Host_Protein_2 Interacts with This compound This compound This compound->HIV1_NC Inhibits Signaling_Pathway_1 Signaling Pathway X (e.g., NF-κB) Host_Protein_1->Signaling_Pathway_1 Signaling_Pathway_2 Signaling Pathway Y (e.g., MAPK) Host_Protein_2->Signaling_Pathway_2 Cellular_Response Altered Cellular Response Signaling_Pathway_1->Cellular_Response Signaling_Pathway_2->Cellular_Response

References

Troubleshooting low efficacy of Claficapavir in antiviral assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Claficapavir in antiviral assays.

Troubleshooting Guides

Issue 1: Higher than Expected IC50/EC50 Values

You may observe a lower-than-expected potency of this compound in your antiviral assay. This can manifest as an IC50 or EC50 value that is significantly higher than the reported ~1 µM.[1]

Possible Causes and Solutions

Possible Cause Recommended Action
Compound Degradation Ensure proper storage of this compound stock solutions (aliquoted, protected from light, at the recommended temperature). Prepare fresh working dilutions for each experiment.
Assay System Variability The choice of cell line can significantly impact antiviral efficacy[2]. Verify that the cell line used is appropriate and susceptible to the HIV-1 strain in your assay. Consider testing in a different validated cell line.
High Protein Concentration in Media This compound may bind to serum proteins, reducing its effective concentration. If your assay medium has a high serum concentration, consider reducing it or using a serum-free medium for the duration of drug exposure, if compatible with your cells.
Incorrect Viral Titer An excessively high multiplicity of infection (MOI) can overcome the inhibitory effect of the compound. Ensure your viral titer is accurate and use a consistent, optimized MOI for your assays.
Reagent Quality Verify the quality and concentration of all reagents, including cell culture media, serum, and the this compound compound itself.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A Higher than expected IC50 B Verify Compound Integrity (Prepare fresh stock) A->B Step 1 C Optimize Assay Conditions (Cell line, MOI, serum) B->C Step 2 D Check Reagent Quality C->D Step 3 E IC50 within expected range D->E Outcome

References

Technical Support Center: Identifying Off-Target Effects of Claficapavir in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Claficapavir.

Frequently Asked Questions (FAQs)

1. What is the known mechanism of action for this compound?

This compound is a specific inhibitor of the HIV-1 nucleocapsid protein (NC).[1] It binds directly to HIV-1 NC, inhibiting its chaperone functions, which are crucial for viral replication.[1] This includes processes like Psi RNA dimerization and complementary trans-activation response element (cTAR) DNA destabilization.[1] The inhibition of NC's chaperone properties ultimately disrupts proper Gag processing, leading to antiviral activity against HIV-1.[1]

2. Are there any known off-target effects of this compound?

Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. Identifying potential off-target interactions is a critical step in the preclinical development of any drug candidate to ensure its safety and specificity. This guide provides methodologies to investigate these potential effects.

3. What are the general approaches to identify off-target effects of a small molecule like this compound?

Several complementary methods can be employed to identify off-target effects. These can be broadly categorized as:

  • Proteomics-based approaches: These methods aim to directly identify the proteins that physically interact with the drug.

  • Transcriptomics-based approaches: These techniques analyze changes in gene expression to understand the cellular pathways affected by the drug.

  • Phenotypic screening: This involves observing the effects of the compound on various cellular processes to uncover unexpected biological activities.

  • In silico (computational) approaches: These methods use computer models to predict potential off-targets based on the drug's chemical structure.

Troubleshooting Guides & Experimental Protocols

Issue 1: How can I identify direct protein binders of this compound in a human cell line?

Recommended Approach: Chemical proteomics is a powerful tool for identifying the direct binding partners of a small molecule within a complex proteome.[2][3] Compound-centric chemical proteomics (CCCP) is a particularly unbiased method.[2]

Experimental Protocol: Compound-Centric Chemical Proteomics (CCCP)

  • Probe Synthesis:

    • Synthesize a chemical probe based on the this compound structure. This involves attaching a linker and a reporter tag (e.g., biotin or an alkyne for click chemistry) to a position on the this compound molecule that is not critical for its primary target binding.

  • Cell Culture and Lysis:

    • Culture a relevant human cell line (e.g., HEK293T or a T-cell line like Jurkat) to a sufficient density.

    • Lyse the cells under non-denaturing conditions to maintain protein integrity and potential interactions.

  • Proteome Incubation:

    • Incubate the cell lysate with the this compound chemical probe. Include a control incubation with a vehicle (e.g., DMSO) and another with an excess of free, unmodified this compound to compete for binding and identify non-specific interactions.

  • Affinity Purification:

    • If using a biotinylated probe, use streptavidin-coated beads to pull down the probe-protein complexes.

    • If using an alkyne-tagged probe, perform a click reaction with an azide-biotin tag, followed by streptavidin pulldown.

  • Protein Digestion and Mass Spectrometry:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins and digest them into peptides using an enzyme like trypsin.

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins that are significantly enriched in the this compound probe sample compared to the control samples. These are your potential off-target candidates.

Data Presentation: Potential Off-Target Hits from CCCP

Protein ID (UniProt)Gene NameFold Enrichment (Probe vs. DMSO)Fold Enrichment (Probe vs. Competition)Function
P04637TP5315.212.8Tumor suppressor
Q13547MAPK112.510.1Signal transduction
P62258GSK3B10.88.5Kinase
O00141HDAC18.36.7Histone deacetylase

Note: This is example data and does not represent actual results for this compound.

Troubleshooting:

  • Low signal/few hits: Optimize the concentration of the chemical probe and incubation times. Ensure the linker and tag do not sterically hinder binding.

  • High background/many non-specific binders: Increase the stringency of the wash steps. Use a competition control with a higher excess of free this compound.

Workflow for Chemical Proteomics

Chemical Proteomics Workflow A Synthesize this compound Probe C Incubate Lysate with Probe A->C B Cell Culture and Lysis B->C D Affinity Purification of Probe-Protein Complexes C->D E On-Bead Digestion D->E F LC-MS/MS Analysis E->F G Data Analysis to Identify Hits F->G Logic for Kinome Screening A Initial Off-Target Screen (e.g., Proteomics) B Kinases Identified as Potential Hits A->B C Perform Broad Kinome Screen B->C D No Significant Kinase Binding C->D Low Priority E Significant Kinase Binding Observed C->E High Priority F Validate with Cell-Based Kinase Activity Assays E->F G Determine Functional Consequence F->G Hypothetical Off-Target Signaling This compound This compound OffTargetKinase Off-Target Kinase (e.g., LCK) This compound->OffTargetKinase Inhibition DownstreamEffector1 Downstream Effector 1 OffTargetKinase->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 TranscriptionFactor Transcription Factor (e.g., AP-1) DownstreamEffector2->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression

References

Addressing Claficapavir metabolic instability in long-term culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential metabolic instability of Claficapavir during long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as A1752) is an investigational antiviral drug that acts as a specific inhibitor of the HIV-1 nucleocapsid protein (NC).[1] It binds strongly to HIV-1 NC, inhibiting its chaperone functions, which are crucial for viral replication, including Psi RNA dimerization and complementary trans-activation response element (cTAR) DNA destabilization.[1] This disruption of NC function interferes with proper Gag processing, leading to antiviral activity against HIV-1.[1] this compound is currently in Phase II clinical trials.[2]

Q2: I am observing a decrease in the antiviral efficacy of this compound in my long-term cell culture. What could be the potential causes?

A decrease in efficacy over time in a long-term culture could be due to several factors, including but not limited to:

  • Metabolic Instability: The compound may be metabolized by cellular enzymes into inactive forms.

  • Chemical Instability: The compound may degrade in the culture medium due to factors like pH, light exposure, or reaction with media components.[3][4]

  • Cellular Factors: Changes in the cultured cells over time, such as altered expression of metabolic enzymes or drug transporters, can affect the drug's activity.[5][6]

  • Experimental Variability: Inconsistent cell passage numbers, serum lot variations, or undetected microbial contamination can impact experimental outcomes.[7][8]

Q3: How can I assess the metabolic stability of this compound in my specific cell culture system?

To determine if this compound is metabolically unstable in your cell culture model, you can perform a stability assay. This typically involves incubating this compound with your cells (or cell lysates/microsomes) over a time course and then measuring the concentration of the parent compound at different time points using analytical methods like LC-MS/MS.[9][10] A decrease in the concentration of the parent compound over time suggests metabolic degradation.

Troubleshooting Guides

Problem: Decreased or inconsistent antiviral activity of this compound in long-term culture.

This troubleshooting guide will help you identify potential causes and solutions for the observed loss of this compound activity.

Step 1: Rule out general cell culture issues.
Possible Cause Suggested Solution
Mycoplasma Contamination Test your cell cultures for mycoplasma infection. If contaminated, discard the culture and start with a fresh, uncontaminated stock.
Cell Health and Viability Monitor cell morphology and viability. Ensure that the cells are not overgrown or stressed, which can alter their metabolism.
Media and Supplement Variability Use a consistent lot of fetal bovine serum (FBS) and other media supplements, as different lots can have varying levels of enzymes and growth factors.
Inconsistent Cell Passage Number Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and metabolic changes.
Step 2: Investigate potential metabolic instability.

If general cell culture issues are ruled out, the problem may be related to the metabolic breakdown of this compound.

Hypothetical Metabolic Pathway of this compound

While the specific metabolic pathway of this compound is not publicly available, many antiviral drugs are metabolized by cytochrome P450 enzymes, particularly CYP3A4.[11][12][13] The following diagram illustrates a putative metabolic pathway for this compound involving CYP3A4-mediated oxidation.

Claficapavir_Metabolism This compound This compound Metabolite Oxidized Metabolite (Inactive) This compound->Metabolite Oxidation CYP3A4 CYP3A4 CYP3A4->this compound Metabolizes

Caption: A putative metabolic pathway for this compound.

Experimental Workflow for Assessing Metabolic Stability

The following workflow can be used to investigate the metabolic stability of this compound in your cell culture system.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Plate_Cells Plate cells at desired density Add_this compound Add this compound to cells Plate_Cells->Add_this compound Prepare_this compound Prepare this compound stock solution Prepare_this compound->Add_this compound Incubate Incubate for different time points (e.g., 0, 2, 4, 8, 24, 48 hours) Add_this compound->Incubate Collect_Samples Collect cell lysate and supernatant Incubate->Collect_Samples Extract_Compound Extract this compound Collect_Samples->Extract_Compound LCMS_Analysis Quantify remaining this compound using LC-MS/MS Extract_Compound->LCMS_Analysis Analyze_Data Calculate percentage of parent compound remaining LCMS_Analysis->Analyze_Data

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting Decision Tree

This decision tree can guide your troubleshooting process if you suspect metabolic instability.

Troubleshooting_Tree Start Decreased this compound Efficacy Check_Culture Ruled out general culture issues? Start->Check_Culture Perform_Stability_Assay Perform metabolic stability assay Check_Culture->Perform_Stability_Assay Yes Consider_Other_Factors Investigate other causes: - Target engagement - Cellular uptake/efflux - Chemical degradation Check_Culture->Consider_Other_Factors No, address culture issues first Is_Stable Is this compound stable? Perform_Stability_Assay->Is_Stable Is_Stable->Consider_Other_Factors Yes Metabolically_Unstable This compound is metabolically unstable Is_Stable->Metabolically_Unstable No Use_Inhibitors Use metabolic inhibitors (e.g., CYP3A4 inhibitors) Metabolically_Unstable->Use_Inhibitors Modify_Dosing Modify dosing regimen (e.g., more frequent media changes) Metabolically_Unstable->Modify_Dosing Alternative_Model Consider alternative cell model with lower metabolic activity Metabolically_Unstable->Alternative_Model

Caption: Troubleshooting decision tree for decreased efficacy.

Experimental Protocols

Protocol: In Vitro Metabolic Stability of this compound in Long-Term Cell Culture

This protocol provides a method to assess the stability of this compound in a specific cell line over an extended period.

Materials:

  • Your chosen cell line (e.g., hepatocytes, HIV-infected T-cells)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile with an appropriate internal standard (for protein precipitation and extraction)

  • LC-MS/MS system

Procedure:

  • Cell Plating:

    • Plate cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will not result in over-confluence by the end of the experiment.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a complete culture medium to the final desired concentration. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.1%).

    • Remove the old medium from the cells and add the medium containing this compound. Include a "no-cell" control with medium and this compound to assess chemical stability.

  • Time-Course Incubation:

    • Incubate the plate at 37°C in a CO2 incubator.

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect samples from triplicate wells.

  • Sample Collection and Processing:

    • At each time point, collect both the culture supernatant and the cell lysate.

    • For the cell lysate, wash the cells with ice-cold PBS, then lyse the cells (e.g., with a lysis buffer or by freeze-thaw cycles).

    • To precipitate proteins and extract the compound, add three volumes of ice-cold acetonitrile containing an internal standard to each sample (supernatant and lysate).

    • Vortex and centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent this compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining this compound against time to determine the degradation rate and half-life (t½).

Data Presentation

The following tables provide examples of how to present hypothetical data from a this compound stability study.

Table 1: Stability of this compound in Long-Term Culture of PM1 Cells

Time (hours)% this compound Remaining (Mean ± SD)
0100 ± 0
295.2 ± 3.1
488.7 ± 4.5
875.4 ± 5.2
2445.1 ± 6.8
4815.3 ± 4.9
72< 5

Table 2: Effect of a CYP3A4 Inhibitor (Ketoconazole) on this compound Stability in HepG2 Cells

Time (hours)% this compound Remaining (No Inhibitor)% this compound Remaining (+ 1 µM Ketoconazole)
0100100
868.294.5
2425.685.1
48< 572.3

References

Overcoming experimental variability in Claficapavir research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address and overcome experimental variability in Claficapavir research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a specific inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) nucleocapsid (NC) protein.[1] Its primary mechanism of action involves strong binding to the HIV-1 NC (with a dissociation constant, Kd, of approximately 20 nM), which in turn inhibits the chaperone properties of the NC protein.[1] This interference disrupts critical viral processes, including the proper processing of the Gag polyprotein, Psi RNA dimerization, and the destabilization of the complementary trans-activation response element (cTAR) DNA.[1]

Q2: What is the typical IC50 of this compound?

The half-maximal inhibitory concentration (IC50) of this compound is approximately 1 µM in in vitro antiviral assays.[1] However, this value can vary depending on the specific experimental conditions, including the cell line, virus strain, and assay format used.

Q3: How should this compound be prepared and stored?

This compound is typically supplied as a solid powder. For in vitro experiments, it should be dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] It is crucial to use newly opened, hygroscopic DMSO to ensure maximum solubility.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Recommended storage conditions for stock solutions are -80°C for up to 6 months or -20°C for up to 1 month.[1] The powder form is stable for up to 3 years when stored at -20°C.[1]

Q4: What are the known challenges associated with HIV capsid-targeting inhibitors like this compound?

Researchers working with HIV capsid inhibitors may encounter challenges such as:

  • Poor metabolic stability and solubility: Some compounds in this class may have limited solubility in aqueous solutions and can be rapidly metabolized, which can affect their in vitro and in vivo efficacy.

  • Biphasic dose-response curves: Certain capsid inhibitors can exhibit a biphasic inhibition profile, where the antiviral activity plateaus or decreases at higher concentrations.[2] This can be due to compound-induced hyperstabilization of the capsid, leading to premature uncoating at lower concentrations and interference with assembly at higher concentrations.[2]

  • Viral resistance: As with any antiviral, the emergence of drug-resistant mutations in the target protein (in this case, the capsid protein) is a possibility.

Troubleshooting Guide

Experimental variability can arise from multiple sources. The following table outlines common issues encountered during this compound research, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
High variability in antiviral assay results (IC50) Inconsistent cell seeding density, variability in virus stock titer, improper compound dilution, or edge effects in multi-well plates.Ensure uniform cell seeding, use a consistently tittered virus stock, prepare fresh compound dilutions for each experiment, and avoid using the outer wells of the plate or fill them with media to minimize edge effects.
Low or no antiviral activity detected Compound precipitation due to poor solubility, degradation of the compound, or use of a resistant virus strain.Prepare this compound stock solution in high-quality DMSO and warm to 40°C to aid dissolution.[1] Store stock solutions properly and avoid multiple freeze-thaw cycles.[1] Confirm the susceptibility of the virus strain to capsid inhibitors.
High background in p24 ELISA Incomplete washing of plates, cross-contamination between wells, or deterioration of reagents.Ensure thorough washing of ELISA plates at each step. Use fresh pipette tips for each sample and reagent. Check the expiration dates of all kit components and store them as recommended.[3][4]
Inconsistent results in Gag processing assay (Western Blot) Uneven protein loading, inefficient protein transfer, or issues with antibody incubation.Perform a protein quantification assay (e.g., BCA) to ensure equal loading. Optimize transfer conditions (time and voltage). Ensure primary and secondary antibodies are used at their optimal dilutions and incubation times.
"Prozone effect" in p24 ELISA (lower signal at high antigen concentrations) Excess antigen saturates both capture and detection antibodies, preventing the formation of the sandwich complex.Dilute samples with high p24 concentrations (e.g., 10-fold or more) and re-assay to bring the concentration within the linear range of the standard curve.
High cytotoxicity observed at expected therapeutic concentrations Error in compound dilution, or the chosen cell line is particularly sensitive to the compound or the vehicle (DMSO).Verify the concentration of the this compound stock solution and the dilution series. Perform a vehicle control to assess the cytotoxicity of DMSO at the concentrations used. Consider testing in a different cell line.

Visualized Workflows and Pathways

This compound's Mechanism of Action on HIV-1 Replication

Claficapavir_Mechanism_of_Action cluster_virus HIV-1 Replication Cycle cluster_drug Drug Intervention Gag_Polyprotein Gag Polyprotein NC Nucleocapsid (NC) Gag_Polyprotein->NC contains Viral_RNA Viral RNA (Psi) NC->Viral_RNA binds Inhibition Inhibition of NC Chaperone Function Assembly Virion Assembly Viral_RNA->Assembly packaged during Maturation Virion Maturation Assembly->Maturation leads to Infectious_Virion Infectious Virion Maturation->Infectious_Virion Non_Infectious_Virion Non-Infectious Virion Maturation->Non_Infectious_Virion This compound This compound This compound->NC binds to Inhibition->Assembly Disrupts Inhibition->Maturation Disrupts Gag Processing

Caption: Mechanism of this compound action on the HIV-1 replication cycle.

General Experimental Workflow for this compound Evaluation

Claficapavir_Experimental_Workflow Start Start: this compound Compound Preparation Prepare Stock Solution (DMSO) Start->Preparation Cytotoxicity Determine Cytotoxicity (CC50) (e.g., MTT Assay) Preparation->Cytotoxicity Antiviral Determine Antiviral Activity (IC50) (e.g., p24 ELISA) Preparation->Antiviral Data_Analysis Data Analysis (Calculate CC50, IC50, SI) Cytotoxicity->Data_Analysis Mechanism Mechanism of Action Studies (e.g., Gag Processing Assay) Antiviral->Mechanism Antiviral->Data_Analysis Mechanism->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating this compound.

Troubleshooting Logic for Inconsistent Antiviral Assay Results

Troubleshooting_Workflow Start Inconsistent Antiviral Assay Results Check_Controls Are controls (virus, cell, vehicle) behaving as expected? Start->Check_Controls Check_Compound Is the compound preparation correct? Check_Controls->Check_Compound Yes Solution_Controls Troubleshoot cell culture, virus stock, or vehicle toxicity. Check_Controls->Solution_Controls No Check_Assay Is the assay procedure consistent? Check_Compound->Check_Assay Yes Solution_Compound Prepare fresh stock solution. Verify solubility and storage. Check_Compound->Solution_Compound No Review_Data Review data for artifacts (e.g., prozone effect, biphasic curve) Check_Assay->Review_Data Yes Solution_Assay Standardize all steps: - Cell seeding - Pipetting - Incubation times Check_Assay->Solution_Assay No Solution_Data Dilute samples if necessary. Consider alternative curve fitting models. Review_Data->Solution_Data Artifacts Found End Consistent Results Review_Data->End No Artifacts

Caption: A logical flowchart for troubleshooting inconsistent antiviral assay results.

Detailed Experimental Protocols

Antiviral Activity Assay (IC50 Determination) via p24 ELISA

This protocol is designed to determine the concentration of this compound that inhibits HIV-1 replication by 50%.

Materials:

  • MT-4 cells (or other susceptible T-cell line)

  • HIV-1 laboratory strain (e.g., NL4-3)

  • This compound

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen Capture ELISA kit

  • DMSO (high purity)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in complete medium to achieve final assay concentrations ranging from 0.01 µM to 20 µM.

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 50 µL of complete medium.

  • Infection and Treatment: Add 50 µL of the diluted this compound to the appropriate wells. Immediately after, add 100 µL of HIV-1 diluted in complete medium at a multiplicity of infection (MOI) of 0.01. Include virus-only controls (no drug) and cell-only controls (no virus, no drug).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. If necessary, centrifuge the plate to pellet cells and avoid disturbing them during collection.

  • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 ELISA kit. Follow the manufacturer's instructions precisely.

  • Data Analysis:

    • Generate a standard curve from the p24 standards provided in the kit.

    • Determine the p24 concentration for each sample.

    • Calculate the percentage of inhibition for each this compound concentration relative to the virus-only control.

    • Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Cytotoxicity Assay (CC50 Determination) via MTT Assay

This protocol determines the concentration of this compound that reduces cell viability by 50%.

Materials:

  • MT-4 cells (or the same cell line used in the antiviral assay)

  • This compound

  • Complete RPMI-1640 medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.

  • Compound Treatment: Prepare a dilution series of this compound in complete medium, similar to the antiviral assay. Add 100 µL of each dilution to the wells. Include cell-only controls with no compound.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (4-5 days).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Reading: Read the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value.

HIV-1 Gag Processing Assay by Western Blot

This protocol assesses the effect of this compound on the cleavage of the Gag polyprotein (Pr55Gag) into its mature products (e.g., CA-p24).

Materials:

  • HEK293T cells

  • HIV-1 proviral DNA plasmid (e.g., pNL4-3)

  • Transfection reagent

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibody (e.g., anti-HIV-1 p24 monoclonal antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Transfection and Treatment: Transfect HEK293T cells with the HIV-1 proviral DNA. After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM).

  • Virus and Cell Lysate Collection: After another 24-48 hours, collect the supernatant containing viral particles and lyse the producer cells with lysis buffer.

  • Virus Pelletization: Clarify the supernatant by low-speed centrifugation and then pellet the viral particles by ultracentrifugation. Resuspend the viral pellet in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell and viral lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then probe with the primary anti-p24 antibody.

    • Wash and then incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band patterns for the Gag precursor (Pr55Gag) and the fully processed capsid protein (p24). A dose-dependent accumulation of Gag processing intermediates or the Pr55Gag precursor in the presence of this compound would indicate an inhibitory effect on Gag processing.

References

Technical Support Center: Mitigating Claficapavir-Induced Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Claficapavir. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered during in vitro experiments with primary cells. As this compound is a novel HIV-1 nucleocapsid protein inhibitor, understanding and mitigating its potential off-target cytotoxic effects is crucial for accurate experimental outcomes and further drug development.[1]

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our primary cell cultures treated with this compound, even at concentrations close to the reported IC50 of ~1 µM. What could be the reason? [1]

A1: Several factors could contribute to this observation:

  • Primary Cell Sensitivity: Primary cells are often more sensitive to chemical compounds than immortalized cell lines due to their more representative in vivo physiology.[2]

  • Off-Target Effects: this compound, while targeting the HIV-1 nucleocapsid protein, may have off-target interactions within the primary cells, leading to cytotoxicity.

  • Experimental Conditions: Suboptimal culture conditions, such as pH shifts, nutrient depletion, or contamination, can exacerbate drug-induced cytotoxicity.[1]

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to your specific primary cell type.

Q2: How do we determine if the observed cell death is due to apoptosis or necrosis?

A2: It is critical to distinguish between these two cell death mechanisms. You can use a combination of assays:

  • Apoptosis: Look for markers like caspase activation (using caspase activity assays) or phosphatidylserine (PS) externalization (using Annexin V staining).[3][4]

  • Necrosis: This is characterized by the loss of cell membrane integrity. Assays that measure the release of intracellular enzymes like lactate dehydrogenase (LDH) into the culture medium are indicative of necrosis.[5] You can also use membrane-impermeable DNA dyes like Propidium Iodide (PI) or 7-AAD.[6]

Q3: Our cytotoxicity assay results are inconsistent between experiments. What are the common causes of variability?

A3: Inconsistent results in cytotoxicity assays can stem from several sources:

  • Cell Seeding Density: Ensure consistent cell numbers are plated for each experiment, as variations can significantly impact results.[7]

  • Cell Health and Passage Number: Use primary cells at a low passage number and ensure they are healthy and in the logarithmic growth phase before treatment.

  • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

  • Incubation Time: The duration of drug exposure can significantly influence the cytotoxic outcome. Standardize the incubation time across all experiments.[8]

  • Assay-Specific Issues: For metabolic assays like MTT, factors such as changes in cellular redox potential can lead to variability.[9][10] For LDH assays, high background can result from improper handling of cells.[11]

Q4: We are using an MTT assay and see a decrease in signal, but an LDH assay shows no significant cytotoxicity. How do we interpret these conflicting results?

A4: This is a common scenario and highlights the importance of using multiple, mechanistically distinct cytotoxicity assays.[12][13]

  • MTT assays measure metabolic activity, which can be inhibited without causing cell death (a cytostatic effect).[14] A reduction in MTT signal could indicate that this compound is impairing mitochondrial function or reducing cell proliferation without lysing the cells.[9]

  • LDH assays measure membrane integrity, a hallmark of necrosis. The lack of an LDH signal suggests that the cells are not undergoing necrotic cell death.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
High background in LDH assay control wells Rough handling of cells during seeding or reagent addition, leading to premature cell lysis.Handle cells gently. When adding reagents, pipette slowly against the side of the well.
High spontaneous cell death in primary culture.Optimize culture conditions. Use freshly isolated primary cells if possible. Consider using a viability dye to exclude dead cells from the analysis.[15]
Unexpected cell death in the vehicle control group Solvent (e.g., DMSO) concentration is too high.Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your primary cells.[16]
Contamination (bacterial, fungal, or mycoplasma).Regularly test for mycoplasma. Practice strict aseptic techniques.[1][17]
Suboptimal culture conditions (e.g., incorrect CO2, temperature, humidity).Calibrate and monitor incubator settings. Ensure the use of appropriate, fresh culture medium.[18]
This compound appears to precipitate in the culture medium Poor solubility of the compound at the tested concentration.Prepare fresh stock solutions. Consider using a lower concentration of this compound or a different solvent system (after validating its non-toxicity).
Inconsistent IC50 values across different primary cell batches Donor-to-donor variability in primary cells.Use cells from the same donor for a set of comparative experiments. If using multiple donors, analyze the data separately or account for the variability in your statistical analysis.
Differences in cell proliferation rates between batches.Normalize cytotoxicity data to the proliferation rate of untreated control cells for each batch.

Experimental Protocols

1. LDH Release Assay for Necrotic Cytotoxicity

This protocol is adapted from standard lactate dehydrogenase (LDH) assay kits.

  • Materials:

    • Primary cells of interest

    • Appropriate culture medium

    • This compound stock solution

    • Vehicle control (e.g., DMSO)

    • 96-well clear-bottom tissue culture plates

    • Commercial LDH cytotoxicity assay kit

    • Microplate reader

  • Procedure:

    • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control.

    • Carefully remove the old medium and add the medium containing different concentrations of this compound or vehicle control to the respective wells.

    • Include wells with untreated cells (for spontaneous LDH release) and cells treated with a lysis buffer provided in the kit (for maximum LDH release).

    • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, 72 hours).

    • After incubation, carefully collect a sample of the supernatant from each well without disturbing the cells.

    • Follow the manufacturer's instructions to mix the supernatant with the LDH reaction mixture.

    • Incubate at room temperature for the recommended time, protected from light.

    • Measure the absorbance at the specified wavelength using a microplate reader.

    • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the drug-treated LDH release to the maximum and spontaneous release.

2. MTT Assay for Metabolic Activity/Viability

This protocol is based on the colorimetric assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Materials:

    • Primary cells of interest

    • Appropriate culture medium

    • This compound stock solution

    • Vehicle control (e.g., DMSO)

    • 96-well tissue culture plates

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.

    • Treat the cells with serial dilutions of this compound and a vehicle control. Include untreated control wells.

    • Incubate for the desired exposure time.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm).

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

experimental_workflow General Workflow for Assessing and Mitigating Cytotoxicity cluster_prep Preparation cluster_treat Treatment cluster_assess Assessment cluster_analysis Analysis & Mitigation start Isolate and Culture Primary Cells seed Seed Cells in Multi-well Plates start->seed treat_cells Treat Cells with this compound seed->treat_cells prepare_drug Prepare this compound Dilutions prepare_drug->treat_cells viability_assay Perform Viability Assay (e.g., MTT, Resazurin) treat_cells->viability_assay cytotoxicity_assay Perform Cytotoxicity Assay (e.g., LDH, PI Staining) treat_cells->cytotoxicity_assay apoptosis_assay Perform Apoptosis Assay (e.g., Caspase, Annexin V) treat_cells->apoptosis_assay analyze Analyze Data & Determine IC50/CC50 viability_assay->analyze cytotoxicity_assay->analyze apoptosis_assay->analyze interpret Interpret Mechanism (Cytotoxic vs. Cytostatic) analyze->interpret mitigate Mitigation Strategies (e.g., Co-treatment, Dose Optimization) interpret->mitigate signaling_pathways Potential Pathways of Drug-Induced Cytotoxicity cluster_intrinsic Intrinsic Apoptosis cluster_extrinsic Extrinsic Apoptosis cluster_necrosis Necrosis/Necroptosis This compound This compound mitochondria Mitochondrial Stress This compound->mitochondria Off-target effect death_receptor Death Receptor Binding This compound->death_receptor Off-target effect membrane_damage Membrane Damage This compound->membrane_damage Direct toxicity cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis1 Apoptosis caspase3->apoptosis1 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3_2 Caspase-3 Activation caspase8->caspase3_2 apoptosis2 Apoptosis caspase3_2->apoptosis2 ldh_release LDH Release membrane_damage->ldh_release necrosis Necrosis ldh_release->necrosis

References

Technical Support Center: Enhancing the In Vitro Selectivity of Claficapavir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support hub is designed for researchers, scientists, and drug development professionals investigating the antiretroviral properties of Claficapavir. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to aid in the optimization of its in vitro selectivity index.

Frequently Asked Questions (FAQs)

What is this compound's mechanism of action?

This compound is an antiviral compound that specifically targets the Human Immunodeficiency Virus Type 1 (HIV-1) nucleocapsid protein (NC).[1] By binding to the NC protein, this compound inhibits its crucial chaperone functions, thereby disrupting the viral replication cycle.[1]

What is the Selectivity Index (SI) and why is it a critical parameter?

The Selectivity Index (SI) is a quantitative measure of a drug's therapeutic window, representing the ratio of its toxicity to its efficacy. It is calculated by dividing the 50% cytotoxic concentration (CC50) by the 50% effective concentration (IC50 or EC50). A higher SI is indicative of a more favorable safety profile, as it suggests the compound is significantly more potent against the virus than it is toxic to host cells.

What is considered a promising Selectivity Index in early-stage drug discovery?

In the context of in vitro antiviral screening, a selectivity index of 10 or greater is generally regarded as a positive indicator of a compound's potential.

Troubleshooting Guide: Strategies to Improve this compound's Selectivity Index

A low selectivity index can stem from either high cytotoxicity (a low CC50 value) or low antiviral potency (a high IC50 value). The following sections provide actionable troubleshooting steps for both scenarios.

Issue 1: High Cytotoxicity (Low CC50 Value)

If you are observing significant toxicity of this compound to the host cells, consider the following:

Possible CauseTroubleshooting Steps
Compound Impurities Ensure the purity of your this compound sample. Contaminants from the synthesis process can contribute to cellular toxicity.
Cell Line Sensitivity Different cell lines can exhibit varying sensitivities to a compound. It is advisable to test this compound across a panel of relevant cell lines to identify a model with a higher tolerance.
Suboptimal Cell Culture Conditions Factors such as cell density, passage number, and media composition can influence cellular susceptibility to drug-induced toxicity. Ensure your cell cultures are healthy and in the exponential growth phase during the experiment.
Assay-Specific Effects The choice of cytotoxicity assay can impact the resulting CC50 value, as different assays measure distinct cellular processes (e.g., metabolic activity vs. membrane integrity). Consider validating your findings with an alternative cytotoxicity assay.
Off-Target Effects This compound may be interacting with cellular components other than its intended viral target. Structure-activity relationship (SAR) studies and computational modeling can help in designing derivatives with improved selectivity and reduced off-target binding.
Issue 2: Low Antiviral Potency (High IC50 Value)

If this compound is not effectively inhibiting viral replication at desired concentrations, explore these potential causes:

Possible CauseTroubleshooting Steps
Inappropriate Assay Conditions The multiplicity of infection (MOI) should be optimized; a very high viral inoculum can overwhelm the inhibitor. The duration of the assay may also need adjustment to allow for the full effect of the compound to manifest.
Viral Resistance The HIV-1 strain used may have or may develop resistance to this compound. Genotypic analysis of the nucleocapsid protein coding region can identify potential resistance mutations.
Compound Stability and Solubility Verify the stability of this compound in your cell culture medium over the experimental timeframe. Ensure complete solubilization of the compound, as poor solubility will lead to an inaccurate assessment of its potency.

Data Presentation

While a precise IC50 of approximately 1 µM has been reported for this compound, comprehensive in vitro activity data across multiple cell lines and virus strains is not widely available in peer-reviewed literature.[1] Researchers are encouraged to generate this data empirically. The following table provides a template for summarizing your findings:

Cell LineVirus StrainIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
e.g., MT-4e.g., HIV-1 IIIB[Experimental Value][Experimental Value][Calculated Value]
e.g., CEM-SSe.g., HIV-1 RF[Experimental Value][Experimental Value][Calculated Value]
e.g., PM1e.g., HIV-1 BaL[Experimental Value][Experimental Value][Calculated Value]
e.g., TZM-ble.g., HIV-1 NL4-3[Experimental Value][Experimental Value][Calculated Value]

Experimental Protocols

Detailed methodologies for determining the CC50 and IC50 values are provided below. These protocols serve as a general framework and may require optimization for your specific experimental setup.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
  • Cell Seeding: Plate a suitable cell line in a 96-well microtiter plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium.

  • Cell Treatment: Replace the existing medium with the medium containing the various concentrations of this compound. Include appropriate controls (cells with medium only).

  • Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (typically 48-72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • CC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Determination of 50% Inhibitory Concentration (IC50) using Plaque Reduction Assay
  • Cell Seeding: Plate target cells (e.g., TZM-bl) in a multi-well plate to achieve a confluent monolayer on the day of infection.

  • Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of HIV-1 stock (e.g., 100 plaque-forming units per well).

  • Infection: Add the virus-compound mixtures to the cell monolayers and incubate to allow for viral entry.

  • Overlay: After the infection period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing low-melting-point agarose or methylcellulose) to restrict the spread of progeny virus.

  • Incubation: Incubate the plates for several days to allow for the formation of visible plaques.

  • Visualization: Fix the cells and stain with a dye such as crystal violet to visualize the plaques.

  • Plaque Enumeration: Count the number of plaques in each well.

  • IC50 Calculation: Determine the percentage of plaque inhibition for each this compound concentration compared to the virus control (no compound). The IC50 is the concentration that results in a 50% reduction in the number of plaques.

Visualizations

The following diagrams illustrate key concepts and workflows related to the in vitro evaluation of this compound.

Antiviral_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_antiviral Antiviral Assay (IC50) cluster_si Selectivity Index Calculation A Seed Cells B Add Serial Dilutions of this compound A->B C Incubate B->C D Measure Cell Viability (e.g., MTT) C->D E Calculate CC50 D->E K Selectivity Index (SI) = CC50 / IC50 E->K F Seed Cells G Infect with HIV-1 in presence of this compound dilutions F->G H Incubate G->H I Quantify Viral Replication (e.g., Plaque Assay) H->I J Calculate IC50 I->J J->K

Caption: Workflow for determining the Selectivity Index of this compound.

HIV_Lifecycle_and_Claficapavir_MOA cluster_host_cell Host Cell Entry 1. Entry ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding This compound This compound This compound->Assembly Inhibits Nucleocapsid Protein Function

Caption: Mechanism of action of this compound in the HIV-1 lifecycle.

Troubleshooting_Logic Start Low Selectivity Index High_CC50 Is CC50 high? Start->High_CC50 Low_IC50 Is IC50 low? High_CC50->Low_IC50 Yes Optimize_Cytotoxicity Troubleshoot Cytotoxicity: - Check compound purity - Test different cell lines - Vary cell density - Use alternative cytotoxicity assays High_CC50->Optimize_Cytotoxicity No Optimize_Potency Troubleshoot Potency: - Optimize MOI - Adjust incubation time - Check for resistance - Assess compound stability Low_IC50->Optimize_Potency No Ideal_Outcome Improved Selectivity Index Low_IC50->Ideal_Outcome Yes Optimize_Cytotoxicity->Start Re-evaluate Optimize_Potency->Start Re-evaluate Suboptimal_Outcome Further Optimization Needed

References

Strategies to minimize Claficapavir degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of Claficapavir in solution. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in solution?

A1: While specific degradation pathways for this compound are not extensively published, molecules with similar functional groups are susceptible to degradation through several common mechanisms:

  • Hydrolysis: The ester and amide-like bonds within the thiazolidinone ring of this compound could be susceptible to cleavage in the presence of water, a reaction that is often catalyzed by acidic or basic conditions.

  • Oxidation: The furan ring and the sulfur atoms in the thiazolidinone ring may be prone to oxidation, especially in the presence of oxidizing agents, dissolved oxygen, or exposure to light.

  • Photodegradation: Many aromatic and heterocyclic compounds are sensitive to light, particularly UV radiation. Exposure to ambient laboratory light over extended periods could potentially lead to degradation.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, it is recommended to store this compound stock solutions, typically dissolved in a non-protic solvent like DMSO, at low temperatures. Based on vendor recommendations, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] For working solutions in aqueous buffers, it is advisable to prepare them fresh for each experiment or store them at 2-8°C for no longer than 24 hours, protected from light.

Q3: How can I choose an appropriate solvent or buffer system to minimize degradation?

A3: The choice of solvent and buffer is critical for maintaining the stability of this compound in solution.

  • pH: It is generally recommended to maintain the pH of aqueous solutions within a neutral range (pH 6-8), as highly acidic or basic conditions can accelerate hydrolysis.

  • Solvent: For initial stock solutions, anhydrous DMSO is a common choice. For aqueous working solutions, avoid buffers containing reactive species (e.g., strong oxidizing or reducing agents). Phosphate-buffered saline (PBS) is often a suitable choice for biological experiments.

  • Co-solvents: If co-solvents are required to improve solubility, consider their potential impact on stability. For example, some organic solvents can promote the formation of reactive oxygen species.

Q4: Should I be concerned about freeze-thaw cycles for my this compound stock solution?

A4: Repeated freeze-thaw cycles can potentially impact the stability of the compound and the integrity of the solution. It is best practice to aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues related to this compound degradation during your experiments.

Observed Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected experimental results over time. This compound degradation in working solution.Prepare fresh working solutions for each experiment. If solutions must be stored, keep them at 2-8°C, protected from light, for no more than 24 hours. Perform a time-course experiment with your working solution to assess stability under your specific experimental conditions.
Appearance of new peaks or changes in peak shape in chromatography (HPLC, LC-MS). Formation of degradation products.Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. Use a stability-indicating analytical method to separate the parent compound from any degradants.
Precipitation or color change in the solution. Poor solubility or chemical reaction.Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent or buffer. A slight color change could indicate degradation; analyze the solution by a suitable analytical method.

Troubleshooting Logic

Troubleshooting_Claficapavir_Degradation start Inconsistent Experimental Results? check_solution_prep Review Solution Preparation and Storage start->check_solution_prep Yes analytical_check Analytical Anomaly Observed? (e.g., new HPLC peaks) start->analytical_check No fresh_solution Prepare Fresh Solutions Daily check_solution_prep->fresh_solution aliquot_stock Aliquot Stock Solution check_solution_prep->aliquot_stock protect_from_light Protect from Light check_solution_prep->protect_from_light end Problem Resolved fresh_solution->end aliquot_stock->end protect_from_light->end forced_degradation Perform Forced Degradation Study analytical_check->forced_degradation Yes analytical_check->end No stability_indicating_method Develop Stability-Indicating Analytical Method forced_degradation->stability_indicating_method stability_indicating_method->end

Caption: Troubleshooting workflow for this compound degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a basic forced degradation study to identify potential degradation pathways and products of this compound.

Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

Materials:

  • This compound

  • DMSO (anhydrous)

  • 0.1 M HCl (Hydrochloric acid)

  • 0.1 M NaOH (Sodium hydroxide)

  • 3% H₂O₂ (Hydrogen peroxide)

  • Phosphate buffer (pH 7.4)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • UV-Vis spectrophotometer

  • Photostability chamber or light source

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Thermal Stress: Dilute 1 mL of stock solution with 9 mL of phosphate buffer (pH 7.4) and incubate at 60°C.

    • Photostability: Expose a solution of this compound in phosphate buffer (pH 7.4) to a light source (e.g., ICH-compliant photostability chamber).

    • Control: Dilute 1 mL of stock solution with 9 mL of phosphate buffer (pH 7.4) and keep at room temperature, protected from light.

  • Incubation: Incubate the solutions for a defined period (e.g., 24, 48, 72 hours).

  • Sampling and Analysis: At each time point, take an aliquot from each condition, neutralize the acidic and basic samples if necessary, and analyze by HPLC or LC-MS.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks, which represent degradation products.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal Stress photo Photostability sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc_analysis Analyze by HPLC/LC-MS sampling->hplc_analysis data_analysis Compare Chromatograms and Identify Degradants hplc_analysis->data_analysis

Caption: Workflow for a forced degradation study of this compound.

Potential Degradation Pathway

Based on the chemical structure of this compound, a hypothetical degradation pathway involving hydrolysis of the thiazolidinone ring is proposed below. This is a theoretical pathway and would require experimental validation.

Hypothetical_Degradation_Pathway This compound This compound Hydrolysis_Product Hydrolyzed Thiazolidinone Ring This compound->Hydrolysis_Product Hydrolysis (Acid/Base)

Caption: Hypothetical hydrolysis pathway of this compound.

References

Validation & Comparative

Comparative Analysis of Claficapavir and Next-Generation HIV Capsid Inhibitors: A Resistance Mutation Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of claficapavir, a novel HIV-1 nucleocapsid (NC) protein inhibitor, with the first-in-class HIV-1 capsid (CA) inhibitor, lenacapavir. The focus is on their distinct mechanisms of action and the landscape of resistance mutations, offering valuable insights for researchers, scientists, and drug development professionals in the field of antiretroviral therapy.

Executive Summary

The emergence of drug-resistant HIV-1 strains necessitates the development of novel antiretrovirals with unique mechanisms of action. This compound, targeting the HIV-1 nucleocapsid protein, and lenacapavir, targeting the viral capsid, represent promising new frontiers in HIV treatment. While both interfere with critical viral processes, their specific targets within the viral machinery lead to different resistance profiles. This guide presents a detailed analysis of their mechanisms, a comparative table of known resistance mutations for lenacapavir, and standardized experimental protocols for assessing antiviral resistance. A notable gap in publicly available data exists for specific this compound resistance mutations, a crucial area for future research.

Mechanism of Action: Nucleocapsid vs. Capsid Inhibition

This compound is an inhibitor of the HIV-1 nucleocapsid protein (NC).[1] NC is a small, basic protein with critical roles in multiple stages of the viral life cycle, including reverse transcription and viral assembly.[2] By binding to NC, this compound disrupts these processes, leading to the formation of non-infectious viral particles.

In contrast, lenacapavir is a first-in-class capsid inhibitor that targets the HIV-1 capsid protein (p24), which forms the conical core of the virus.[3][4] Lenacapavir has a multi-stage mechanism of action, interfering with:

  • Nuclear Transport: It stabilizes the capsid, preventing the proper release of viral contents and blocking the transport of the viral DNA into the host cell nucleus.[5][6]

  • Virus Assembly and Release: It disrupts the normal process of capsid assembly, leading to the formation of malformed and non-infectious virions.[5][6]

  • Capsid Core Formation: It interferes with the association of capsid subunits, preventing the formation of a stable viral core.[5]

This multi-faceted mechanism gives lenacapavir a high barrier to resistance.

Mechanism of Action: this compound vs. Lenacapavir cluster_this compound This compound cluster_lenacapavir Lenacapavir This compound This compound nc_protein HIV-1 Nucleocapsid Protein (NC) This compound->nc_protein Inhibits rt Reverse Transcription nc_protein->rt assembly_nc Viral Assembly nc_protein->assembly_nc lenacapavir Lenacapavir ca_protein HIV-1 Capsid Protein (CA) lenacapavir->ca_protein Inhibits nuclear_transport Nuclear Transport ca_protein->nuclear_transport assembly_ca Viral Assembly ca_protein->assembly_ca core_formation Core Formation ca_protein->core_formation Experimental Workflow for Phenotypic Resistance Profiling cluster_selection In Vitro Resistance Selection cluster_phenotyping Phenotypic Assay start_selection Start with Wild-Type HIV-1 infect_cells Infect Susceptible Cells start_selection->infect_cells add_drug Add Antiviral at Sub-optimal Concentration infect_cells->add_drug culture Culture and Monitor for Viral Breakthrough add_drug->culture harvest Harvest Resistant Virus culture->harvest increase_drug Increase Antiviral Concentration harvest->increase_drug Repeat Passages sequence Sequence Viral Genome to Identify Mutations harvest->sequence increase_drug->infect_cells start_phenotyping Prepare Wild-Type and Mutant Viral Stocks infect_treat Infect Cells and Add Drug Dilutions start_phenotyping->infect_treat plate_cells Plate Susceptible Cells plate_cells->infect_treat drug_dilution Prepare Serial Drug Dilutions drug_dilution->infect_treat incubate Incubate infect_treat->incubate quantify Quantify Viral Replication incubate->quantify calculate Calculate EC50 and Fold Change quantify->calculate

References

Synergistic Potential of Claficapavir with Reverse Transcriptase Inhibitors: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of published data on the synergistic effects of Claficapavir, an HIV-1 nucleocapsid protein (NC) inhibitor, in combination with reverse transcriptase inhibitors. Extensive searches for in vitro studies, clinical trials, and quantitative data pertaining to this compound combination therapies have not yielded specific results.

It is possible that "this compound" may be confused with "Lenacapavir," a well-researched, first-in-class HIV-1 capsid inhibitor with a similar-sounding name. Lenacapavir has been the subject of numerous studies investigating its efficacy in combination with other antiretroviral agents, including reverse transcriptase inhibitors.

Therefore, this guide will focus on the synergistic and additive effects of Lenacapavir with reverse transcriptase inhibitors, providing researchers, scientists, and drug development professionals with a detailed comparison based on available experimental data.

Lenacapavir: A Novel HIV-1 Capsid Inhibitor

Lenacapavir disrupts the HIV-1 life cycle at multiple stages by binding to the viral capsid protein (p24). This multimodal mechanism of action makes it a promising candidate for combination therapy, particularly with agents that target different viral enzymes, such as reverse transcriptase.

Synergistic and Additive Effects of Lenacapavir with Reverse Transcriptase Inhibitors

In vitro studies have been conducted to evaluate the interaction between Lenacapavir and various reverse transcriptase inhibitors. The primary goal of these studies is to determine whether the combination results in a greater antiviral effect than the sum of the individual drugs (synergy), an effect equal to the sum (additivity), or a lesser effect (antagonism).

Data from In Vitro Combination Studies

The following table summarizes the observed interactions between Lenacapavir and key reverse transcriptase inhibitors. The data is derived from studies using HIV-1 reporter cell lines, and synergy is often quantified using models such as the Bliss independence, Loewe additivity, or Zero Interaction Potency (ZIP) models.

Reverse Transcriptase Inhibitor Class Observed Interaction with Lenacapavir Key Findings
Islatravir (MK-8591) Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI)Additive to mildly synergisticCombination shows promise for long-acting oral regimens.[1]
Rilpivirine Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)AdditiveA potential combination for long-acting injectable therapies.[1]
Tenofovir Alafenamide (TAF) Nucleoside Reverse Transcriptase Inhibitor (NRTI)AdditiveInvestigated as part of an oral background regimen in clinical trials.
Emtricitabine (FTC) Nucleoside Reverse Transcriptase Inhibitor (NRTI)AdditiveCommonly used in combination with TAF as a backbone for antiretroviral therapy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the synergistic effects of antiviral compounds.

In Vitro Synergy Assay Protocol
  • Cell Culture: TZM-bl cells, a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4 and containing integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Drug Preparation: Lenacapavir and the reverse transcriptase inhibitor of interest are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions of each drug are prepared.

  • Combination Matrix: A checkerboard dilution matrix is prepared in 96-well plates, with varying concentrations of Lenacapavir in the rows and the reverse transcriptase inhibitor in the columns.

  • Viral Infection: TZM-bl cells are seeded in the 96-well plates and infected with a laboratory-adapted strain of HIV-1 in the presence of the drug combinations.

  • Quantification of Viral Replication: After 48 hours of incubation, the extent of viral replication is determined by measuring the activity of the luciferase reporter gene. Cell viability is also assessed using a colorimetric assay (e.g., MTT assay) to control for cytotoxicity.

  • Data Analysis: The percentage of viral inhibition for each drug combination is calculated relative to untreated virus-infected cells. Synergy scores are calculated using software such as SynergyFinder or MacSynergy, which apply mathematical models (e.g., Bliss, Loewe) to the dose-response data.

Visualizing Mechanisms and Workflows

Mechanism of Action: Lenacapavir and Reverse Transcriptase Inhibitors

The following diagram illustrates the distinct targets of Lenacapavir and reverse transcriptase inhibitors within the HIV-1 life cycle. Their complementary mechanisms of action provide the basis for their potential synergistic or additive effects.

HIV_Lifecycle_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Capsid Capsid Reverse Transcription Reverse Transcription Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import Viral DNA Integration Integration Nuclear Import->Integration Transcription Transcription Integration->Transcription Translation Translation Transcription->Translation Assembly Assembly Translation->Assembly Budding Budding Assembly->Budding Mature Virion Mature Virion Budding->Mature Virion HIV-1 Virion HIV-1 Virion HIV-1 Virion->Reverse Transcription Entry Lenacapavir Lenacapavir Lenacapavir->Capsid Lenacapavir->Nuclear Import Lenacapavir->Assembly RTIs Reverse Transcriptase Inhibitors (RTIs) RTIs->Reverse Transcription

Caption: Dual inhibition of the HIV-1 life cycle by Lenacapavir and Reverse Transcriptase Inhibitors.

Experimental Workflow for Synergy Analysis

The workflow for determining the synergistic interaction between two antiviral compounds is a multi-step process, from initial cell culture to final data analysis.

Synergy_Workflow Cell_Culture 1. Cell Culture (e.g., TZM-bl cells) Combination_Matrix 3. Checkerboard Assay Setup Cell_Culture->Combination_Matrix Drug_Dilution 2. Drug Dilution (Lenacapavir & RTI) Drug_Dilution->Combination_Matrix Infection 4. HIV-1 Infection Combination_Matrix->Infection Incubation 5. Incubation (48 hours) Infection->Incubation Luminescence_Assay 6. Measure Viral Replication Incubation->Luminescence_Assay Cytotoxicity_Assay 7. Assess Cell Viability Incubation->Cytotoxicity_Assay Data_Analysis 8. Synergy Calculation (Bliss, Loewe, ZIP) Luminescence_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Workflow for in vitro synergy testing of antiviral compounds.

Conclusion

While data on this compound in combination with reverse transcriptase inhibitors is not available, the existing research on Lenacapavir provides a strong rationale for the development of combination therapies that include a capsid inhibitor. The additive to mildly synergistic interactions observed between Lenacapavir and various reverse transcriptase inhibitors support the ongoing clinical development of long-acting oral and injectable regimens. These combination strategies hold the potential to improve treatment outcomes, reduce dosing frequency, and overcome drug resistance in people living with HIV. Further research into novel combinations of antiretroviral agents with different mechanisms of action remains a critical component of the strategy to end the HIV epidemic.

References

A Tale of Two HIV Inhibitors: A Comparative Guide to Claficapavir and Lenacapavir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two distinct HIV inhibitors: Claficapavir, a nucleocapsid protein inhibitor, and Lenacapavir, a first-in-class capsid inhibitor. This document outlines their mechanisms of action, presents available quantitative data for comparison, and details relevant experimental protocols.

At a Glance: this compound vs. Lenacapavir

FeatureThis compoundLenacapavir
Target HIV-1 Nucleocapsid (NC) ProteinHIV-1 Capsid (CA) Protein
Mechanism of Action Inhibits NC chaperone functions (Psi RNA dimerization, cTAR DNA destabilization), Disrupts Gag processingMulti-stage inhibition: interferes with capsid-mediated nuclear uptake, virus assembly and release, and capsid core formation
Reported Potency IC50: ~1 µM, Kd: 20 nMEC50: 21-115 pM against various HIV-1 subtypes[1]

Delving into the Mechanisms of Action

This compound and Lenacapavir target different structural proteins of the HIV-1 virus, leading to distinct mechanisms of antiviral activity.

This compound: Disrupting the Chaperone

This compound exerts its antiviral effect by targeting the HIV-1 nucleocapsid (NC) protein, a small, basic protein crucial for multiple steps in the viral replication cycle. The NC protein acts as a nucleic acid chaperone, facilitating the proper folding and interaction of viral RNA and DNA.

This compound directly binds to the HIV-1 NC protein with a high affinity (Kd = 20 nM)[2]. This binding event disrupts the chaperone functions of NC, specifically:

  • Psi (Ψ) RNA Dimerization: It inhibits the dimerization of the Psi RNA element, a critical step for the packaging of the viral genome into new virions[2].

  • cTAR DNA Destabilization: this compound interferes with the NC-mediated destabilization of the complementary trans-activation response element (cTAR) DNA hairpin, a process necessary for efficient reverse transcription[2].

  • Gag Processing: The drug also disrupts the proper processing of the Gag polyprotein, a precursor protein that is cleaved to form the structural components of the virus, including the NC protein itself[2].

By interfering with these essential processes, this compound effectively inhibits HIV-1 replication.

Lenacapavir: A Multi-faceted Attack on the Capsid

Lenacapavir is a first-in-class HIV-1 capsid (CA) inhibitor that demonstrates a potent, multi-stage mechanism of action. The HIV-1 capsid is a conical protein shell that encloses the viral genome and essential enzymes. Its proper assembly and disassembly are critical for a successful infection.

Lenacapavir interferes with multiple, distinct steps of the viral lifecycle involving the capsid protein:

  • Capsid-Mediated Nuclear Uptake: It blocks the transport of the viral pre-integration complex into the nucleus of the host cell.

  • Virus Assembly and Release: Lenacapavir disrupts the assembly of new viral particles at the host cell membrane.

  • Capsid Core Formation: It interferes with the proper formation of the conical capsid core within the newly formed virions.

This multi-pronged attack results in potent antiviral activity against a broad range of HIV-1 subtypes, including those resistant to other classes of antiretroviral drugs[1].

Quantitative Comparison of Antiviral Activity

DrugParameterValueHIV-1 Strains/Cell Lines
This compound IC50~1 µMNot specified[2]
Kd20 nMHIV-1 NC protein[2]
Lenacapavir EC5021-115 pMSubtypes A1, AE, AG, B, C, D, F1, G, and H[1]
EC50140–310 pM11 HIV-1 isolates (single-cycle assay)[3]
EC5070–340 pM9 HIV-1 isolates (multicycle assay)[3]
EC502.2 nM (mean)12 HIV-2 isolates (single-cycle assay)[3]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency. A lower value indicates a more potent drug. Kd (dissociation constant) is a measure of binding affinity, with a lower value indicating a stronger binding interaction. It is important to note that direct comparison of IC50 and EC50 values across different studies and assay conditions should be interpreted with caution.

Visualizing the Mechanisms of Action

To illustrate the distinct molecular pathways targeted by this compound and Lenacapavir, the following diagrams were generated using the DOT language.

Claficapavir_Mechanism cluster_virus HIV-1 Replication Cycle Gag_Polyprotein Gag Polyprotein Viral_Assembly Viral Assembly Gag_Polyprotein->Viral_Assembly NC_Protein Nucleocapsid (NC) Protein NC_Protein->Gag_Polyprotein Processing Disrupted Psi_RNA Psi RNA NC_Protein->Psi_RNA Inhibits Dimerization cTAR_DNA cTAR DNA NC_Protein->cTAR_DNA Inhibits Destabilization Psi_RNA->Viral_Assembly Reverse_Transcription Reverse Transcription cTAR_DNA->Reverse_Transcription This compound This compound This compound->NC_Protein Binds to

Caption: Mechanism of action of this compound.

Lenacapavir_Mechanism cluster_virus_lifecycle HIV-1 Replication Cycle Nuclear_Import Nuclear Import of Pre-Integration Complex Capsid_Assembly Capsid Assembly Virus_Release Virus Release Capsid_Core_Formation Capsid Core Formation Lenacapavir Lenacapavir HIV_Capsid HIV-1 Capsid (CA) Protein Lenacapavir->HIV_Capsid Binds to HIV_Capsid->Nuclear_Import Inhibits HIV_Capsid->Capsid_Assembly Disrupts HIV_Capsid->Virus_Release Disrupts HIV_Capsid->Capsid_Core_Formation Disrupts

Caption: Multi-stage mechanism of action of Lenacapavir.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of methodologies relevant to the characterization of nucleocapsid and capsid inhibitors.

Fluorescence Polarization Assay for HIV-1 NC Inhibitors

This high-throughput assay is used to identify and characterize small molecules that disrupt the interaction between the HIV-1 nucleocapsid (NC) protein and a fluorescently labeled nucleic acid probe, such as a segment of the Psi RNA packaging signal.

Principle: The assay measures the change in polarization of fluorescent light emitted from a labeled nucleic acid probe. When the small, fluorescently labeled probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger NC protein, the tumbling rate slows down, leading to an increase in fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in fluorescence polarization.

General Protocol:

  • Reagents: Purified recombinant HIV-1 NC protein, fluorescently labeled RNA or DNA probe (e.g., FAM-labeled SL3 RNA), assay buffer, and test compounds.

  • Procedure:

    • A reaction mixture containing the NC protein and the fluorescent probe is prepared in the assay buffer and incubated to allow binding.

    • Test compounds at various concentrations are added to the mixture.

    • The plate is incubated to allow the inhibitor to interact with the NC protein.

    • Fluorescence polarization is measured using a plate reader equipped with appropriate filters.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent probe to the NC protein, is calculated from the dose-response curve.

In Vitro HIV-1 Capsid Assembly Assay

This assay monitors the ability of purified recombinant HIV-1 capsid (CA) protein to self-assemble into higher-order structures, such as tubes or spheres, mimicking the formation of the viral capsid. It is used to identify compounds that either inhibit or aberrantly accelerate this process.

Principle: The assembly of CA proteins into larger particles causes an increase in light scattering, which can be monitored spectrophotometrically as an increase in absorbance or turbidity over time.

General Protocol:

  • Reagents: Purified recombinant HIV-1 CA protein, assembly buffer (typically containing high salt concentrations to induce assembly), and test compounds.

  • Procedure:

    • The CA protein is prepared in a low-salt buffer where it remains monomeric.

    • The assembly reaction is initiated by diluting the CA protein into the high-salt assembly buffer in the presence of various concentrations of the test compound or a vehicle control.

    • The change in absorbance (e.g., at 350 nm) is monitored over time in a spectrophotometer.

  • Data Analysis: The rate and extent of capsid assembly are determined from the kinetic curves. Inhibitors will show a decrease in the rate and/or extent of assembly, while accelerators will show an increase.

Single-Molecule Imaging of HIV-1 Capsid Disassembly

This advanced imaging technique allows for the real-time observation of the disassembly of individual HIV-1 capsids, providing detailed kinetic information about the uncoating process.

Principle: Fluorescently labeled viral components (e.g., capsid protein or internal contents) are tracked using total internal reflection fluorescence (TIRF) microscopy. The loss of the fluorescent signal from individual viral cores over time indicates disassembly.

General Protocol:

  • Virus Preparation: HIV-1 particles are produced with fluorescently labeled components. This can be achieved by co-transfecting cells with a proviral plasmid and a plasmid encoding a fluorescently tagged viral protein (e.g., CA-GFP) or by incorporating a fluorescently labeled protein (e.g., CypA-DsRed) that binds to the capsid.

  • Immobilization: Purified fluorescent viruses are immobilized on a glass coverslip within a microfluidic chamber.

  • Permeabilization and Imaging: The viral membrane is permeabilized to expose the capsid to the surrounding buffer. The disassembly of individual capsids is then monitored in real-time using TIRF microscopy. Test compounds can be introduced into the chamber to observe their effect on the disassembly kinetics.

  • Data Analysis: The fluorescence intensity of individual viral particles is tracked over time. The rate of signal loss is analyzed to determine the kinetics of capsid disassembly.

Conclusion

This compound and Lenacapavir represent two innovative and mechanistically distinct approaches to inhibiting HIV-1 replication. This compound's targeting of the multi-functional nucleocapsid protein and Lenacapavir's multi-stage inhibition of the viral capsid highlight the potential of targeting viral structural proteins for antiretroviral therapy. The quantitative data, though not from direct comparative studies, suggests that Lenacapavir exhibits significantly higher potency in cell-based assays. Further research, including head-to-head comparative studies and detailed investigations into their effects on a wider range of viral strains and in various cellular contexts, will be crucial for fully understanding their relative therapeutic potential. The experimental protocols outlined in this guide provide a foundation for such future investigations.

References

In Vitro Validation of Claficapavir: A Comparative Guide for a Novel HIV-1 Nucleocapsid Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Claficapavir, a novel HIV-1 nucleocapsid (NC) protein inhibitor, with other leading alternative compounds targeting the viral capsid. The information presented is supported by experimental data from publicly available scientific literature to aid in the evaluation of this compound as a lead compound in antiretroviral drug development.

Executive Summary

This compound has emerged as a potent inhibitor of HIV-1 replication by specifically targeting the nucleocapsid protein (NC), a crucial component in the viral life cycle. In vitro studies demonstrate its ability to disrupt key functions of NC, leading to the suppression of viral activity. This guide compares the in vitro performance of this compound against other notable HIV-1 capsid inhibitors, including the clinically approved Lenacapavir and the well-characterized experimental compound PF-3450074. The comparison focuses on their mechanism of action, potency, and resistance profiles, providing a comprehensive overview for researchers in the field.

Mechanism of Action: Targeting the HIV-1 Core

This compound exerts its antiviral effect by binding directly to the HIV-1 nucleocapsid protein. This interaction inhibits the chaperone activities of NC, which are essential for viral replication.[1] Specifically, this compound has been shown to interfere with Psi (Ψ) RNA dimerization and the destabilization of the complementary trans-activation response (cTAR) DNA, as well as disrupting the proper processing of the Gag polyprotein.[1]

In contrast, other leading compounds like Lenacapavir and PF-74 target the HIV-1 capsid (CA) protein, a different component of the viral core. They bind to a conserved pocket on the CA protein, thereby interfering with multiple stages of the viral life cycle, including capsid assembly, disassembly (uncoating), and nuclear import.[2][3][4]

cluster_this compound This compound cluster_alternatives Alternative Capsid Inhibitors (e.g., Lenacapavir, PF-74) This compound This compound NC HIV-1 Nucleocapsid (NC) This compound->NC binds to Psi_RNA Psi RNA Dimerization cTAR_DNA cTAR DNA Destabilization Gag_Processing Gag Processing NC->Psi_RNA mediates NC->cTAR_DNA mediates NC->Gag_Processing involved in Alternatives Capsid Inhibitors CA HIV-1 Capsid (CA) Alternatives->CA bind to Assembly Capsid Assembly Uncoating Capsid Uncoating Nuclear_Import Nuclear Import CA->Assembly required for CA->Uncoating required for CA->Nuclear_Import required for

Caption: Mechanism of Action Comparison. Max Width: 760px.

Comparative In Vitro Efficacy

The in vitro potency of this compound and its alternatives is a critical determinant of their potential as therapeutic agents. The following table summarizes key quantitative data from various studies. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions such as cell lines and virus strains can vary between studies.

CompoundTargetAssay TypeCell LineIC50 / EC50Reference
This compound Nucleocapsid (NC)Antiviral Activity-~1 µM (IC50)[1]
Binding Affinity-20 nM (Kd)[1]
Lenacapavir (GS-6207) Capsid (CA)Antiviral ActivityMT-4105 pM (EC50)[2]
Antiviral ActivityMT-239 pM (EC50)
PF-3450074 (PF-74) Capsid (CA)Antiviral Activity-0.33 µM (EC50)[5]
GS-CA1 Capsid (CA)Antiviral ActivityMT-4160 pM (EC50)
BI-2 Capsid (CA)Antiviral Activity-1.8 µM (EC50)[6]
CAP-1 Capsid (CA)Antiviral ActivityU1100 µM (95% inhibition)[7]
Ebselen Capsid (CA)Antiviral Activity-3.37 µM (EC50)[6]

Resistance Profiles

The emergence of drug resistance is a major challenge in HIV-1 therapy. Understanding the resistance profile of a lead compound is crucial for its development.

  • This compound: While specific resistance mutations for this compound have not been extensively reported in the reviewed literature, mutations in the Gag polyprotein, which encodes the NC protein, have been associated with resistance to other classes of antiretrovirals, suggesting a potential pathway for resistance development.[8]

  • Lenacapavir: Resistance to Lenacapavir has been well-characterized and is associated with mutations in the CA protein, such as L56I, M66I, Q67H, K70N/R, N74D/S, and T107N.[9][10] Some of these mutations can reduce viral fitness.

  • PF-74: Resistance to PF-74 has been linked to the T107N mutation in the CA protein.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. Below are summaries of key experimental protocols used to evaluate compounds like this compound.

Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)

This assay quantifies the amount of HIV-1 p24 core antigen produced in cell culture, which serves as a marker for viral replication.

  • Principle: The assay is a sandwich ELISA. Microtiter wells are coated with a monoclonal antibody specific for HIV-1 p24. Cell culture supernatants containing the virus are added, and any p24 antigen is captured by the antibody. A second, biotinylated anti-p24 antibody is then added, followed by streptavidin-horseradish peroxidase (HRP) and a chromogenic substrate. The resulting color change is proportional to the amount of p24 antigen present.[11][12]

  • Methodology:

    • Seed target cells (e.g., MT-4, PBMCs) in a 96-well plate.

    • Infect the cells with a known amount of HIV-1 in the presence of serial dilutions of the test compound.

    • Incubate the plate for a defined period (e.g., 5-7 days) to allow for viral replication.

    • Collect the cell culture supernatant.

    • Lyse the viral particles in the supernatant to release the p24 antigen.

    • Perform the p24 ELISA according to the manufacturer's instructions.

    • Measure the absorbance at 450 nm and calculate the p24 concentration from a standard curve.

    • The EC50 value is determined as the compound concentration that inhibits p24 production by 50% compared to the untreated virus control.

cluster_workflow HIV-1 p24 Antigen ELISA Workflow A Seed Target Cells B Infect with HIV-1 + Test Compound A->B C Incubate (5-7 days) B->C D Collect Supernatant C->D E Lyse Virus & Release p24 D->E F Perform p24 ELISA E->F G Measure Absorbance & Calculate EC50 F->G

Caption: p24 Antigen Assay Workflow. Max Width: 760px.
Fluorescence Polarization (FP) Assay for NC-Nucleic Acid Interaction

This assay is used to identify and characterize inhibitors that disrupt the binding of the HIV-1 NC protein to nucleic acids.

  • Principle: A fluorescently labeled nucleic acid probe (e.g., a DNA or RNA oligonucleotide corresponding to a viral sequence) is used. When the small, fluorescently labeled probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger NC protein, the tumbling rate slows down, leading to an increase in fluorescence polarization. A test compound that inhibits this interaction will displace the fluorescent probe from the NC protein, causing a decrease in fluorescence polarization.[13][14]

  • Methodology:

    • Prepare a reaction mixture containing the fluorescently labeled nucleic acid probe and the purified HIV-1 NC protein in a suitable buffer.

    • Add serial dilutions of the test compound to the mixture in a microplate.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

    • The IC50 value is determined as the compound concentration that causes a 50% reduction in the fluorescence polarization signal compared to the control with no inhibitor.

FRET-Based Capsid Assembly Assay

This assay monitors the assembly of HIV-1 capsid proteins in real-time.

  • Principle: The assay utilizes Förster Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules. Two populations of capsid proteins are labeled with a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP), respectively. When the labeled proteins are far apart, excitation of the donor results in donor emission. As the capsid proteins assemble into a lattice, the donor and acceptor fluorophores are brought into close proximity, allowing for FRET to occur. Excitation of the donor then results in acceptor emission. The increase in the FRET signal is a direct measure of capsid assembly.[15][16]

  • Methodology:

    • Purify and label HIV-1 CA-NC proteins with donor and acceptor fluorophores.

    • Mix the labeled proteins in a microplate well.

    • Add serial dilutions of the test compound.

    • Initiate the assembly reaction by adding an inducing agent (e.g., a high concentration of salt or an oligonucleotide scaffold).

    • Monitor the fluorescence emission of both the donor and acceptor fluorophores over time using a fluorescence plate reader.

    • The rate of capsid assembly is determined from the increase in the FRET signal. Inhibitors of assembly will reduce the rate and/or extent of the FRET signal increase.

Conclusion

This compound represents a promising lead compound with a distinct mechanism of action targeting the HIV-1 nucleocapsid protein. Its in vitro potency is within a range that warrants further investigation, although it appears less potent than the picomolar activity of the capsid inhibitor Lenacapavir. The development of resistance is a key consideration for any new antiretroviral, and further studies are needed to fully characterize the resistance profile of this compound. The experimental protocols outlined in this guide provide a framework for the continued in vitro validation and comparison of this compound against other capsid-targeting agents. This comparative analysis underscores the importance of exploring diverse viral targets within the HIV-1 core to develop novel and effective therapeutic strategies.

References

Assessing the Barrier to Resistance for Claficapavir: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a critical challenge in the long-term efficacy of antiretroviral therapy (ART). Understanding the barrier to resistance of new antiviral agents is paramount for their strategic development and clinical deployment. This guide provides a comparative assessment of the barrier to resistance for Claficapavir, a novel HIV-1 nucleocapsid (NC) protein inhibitor. Due to the limited publicly available data on this compound's specific resistance profile, this guide will leverage data from other capsid-targeting agents, particularly Lenacapavir, to infer potential resistance pathways and provide a framework for assessment.

Mechanism of Action: A Novel Target

This compound is a specific inhibitor of the HIV-1 nucleocapsid protein (NC).[1] Its mechanism of action involves strong binding to the NC protein, which is a highly conserved zinc-finger protein crucial for multiple stages of the viral lifecycle. By binding to NC, this compound inhibits its chaperone properties, thereby disrupting Gag processing and viral assembly. The highly conserved nature of the NC protein suggests that it may have a low tolerance for drug-resistance mutations, potentially indicating a high barrier to resistance for inhibitors that target it.

The Genetic Barrier to Resistance in HIV-1

The genetic barrier to resistance refers to the number of specific mutations a virus must accumulate to overcome the inhibitory effect of a drug. A high genetic barrier implies that multiple mutations are required, making the development of resistance less likely and slower to emerge. Conversely, a low barrier means that a single mutation can confer significant resistance.

Factors influencing the genetic barrier include:

  • Number of required mutations: More mutations equate to a higher barrier.

  • Impact of mutations on viral fitness: Mutations that significantly impair the virus's ability to replicate are less likely to become dominant.

  • Drug concentration: Suboptimal drug levels can facilitate the stepwise accumulation of resistance mutations.

Comparative Resistance Profile: Insights from Lenacapavir

While specific data on this compound resistance is scarce, extensive research on Lenacapavir, another first-in-class capsid inhibitor, provides a valuable comparative framework. In vitro and clinical studies have identified several resistance-associated mutations (RAMs) for Lenacapavir.

Drug ClassCompoundTargetKey Resistance MutationsFold Change in Susceptibility (IC50)
Nucleocapsid Inhibitor This compound Nucleocapsid (NC) Data not publicly available Data not publicly available
Capsid Inhibitor Lenacapavir Capsid (CA) M66I>1000
Q67H6
K70N24
K70H154
N74D~20
Protease Inhibitor Darunavir (boosted) Protease Multiple (e.g., V32I, L33F, I54M, I84V)High-level resistance requires accumulation of multiple mutations
Integrase Inhibitor Dolutegravir Integrase R263K (confers low-level resistance and impairs viral fitness)Low fold change with single mutations
NNRTI Efavirenz Reverse Transcriptase K103N (single mutation)High-level resistance

Data for Lenacapavir, Darunavir, Dolutegravir, and Efavirenz are compiled from multiple sources for comparative purposes.

The data from Lenacapavir suggests that while single mutations can confer some level of resistance, high-level resistance often requires the accumulation of multiple mutations, some of which can impact viral fitness. This profile suggests a moderate to high barrier to resistance for capsid-targeting agents. Given that this compound targets the highly conserved NC protein, a similarly high or even higher barrier to resistance could be anticipated.

Experimental Protocols for Assessing Resistance

Standard methodologies are employed to evaluate the resistance profile of antiretroviral drugs. These protocols would be essential in generating the necessary data for this compound.

In Vitro Resistance Selection Studies

This method involves culturing HIV-1 in the presence of escalating concentrations of the investigational drug over an extended period. This selective pressure forces the virus to evolve and develop resistance mutations.

Protocol:

  • Infect a susceptible cell line (e.g., MT-4 cells) with a wild-type HIV-1 strain.

  • Culture the infected cells in the presence of a starting concentration of this compound (typically at or slightly above the EC50).

  • Monitor viral replication (e.g., by measuring p24 antigen levels in the supernatant).

  • When viral breakthrough is observed (a return to robust replication), harvest the virus.

  • Use the harvested virus to infect fresh cells with an increased concentration of this compound.

  • Repeat this process for multiple passages.

  • Sequence the gag and pol genes of the resistant virus to identify mutations.

Phenotypic Susceptibility Assays

These assays measure the concentration of a drug required to inhibit the replication of a specific viral strain by 50% (IC50).

Protocol:

  • Generate viral stocks of interest (wild-type and mutant strains).

  • Infect a susceptible cell line in the presence of serial dilutions of the antiretroviral drug.

  • After a set incubation period, measure viral replication.

  • Calculate the IC50 value for each viral strain.

  • The fold change in susceptibility is determined by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.

Genotypic Analysis

This involves sequencing the relevant viral genes (in this case, the gag gene encoding the nucleocapsid protein) to identify mutations known or suspected to be associated with resistance.

Protocol:

  • Extract viral RNA from plasma samples or cell culture supernatants.

  • Perform reverse transcription polymerase chain reaction (RT-PCR) to amplify the target gene.

  • Sequence the amplified DNA.

  • Compare the sequence to a wild-type reference to identify mutations.

Visualizing Resistance Assessment Workflows

The following diagrams illustrate the logical flow of experiments used to assess the barrier to resistance.

Experimental_Workflow_for_Resistance_Assessment cluster_in_vitro In Vitro Resistance Selection cluster_phenotypic Phenotypic Analysis start Start with Wild-Type HIV-1 culture Culture with increasing This compound concentrations start->culture breakthrough Observe Viral Breakthrough culture->breakthrough harvest Harvest Resistant Virus breakthrough->harvest sequence Sequence Gag Gene harvest->sequence identify Identify Potential Resistance Mutations sequence->identify generate Generate Mutant Virus (Site-Directed Mutagenesis) identify->generate infect Infect Cells with Mutant and WT Virus generate->infect assay Perform Phenotypic Susceptibility Assay infect->assay calculate Calculate Fold Change in IC50 assay->calculate

Caption: Workflow for in vitro selection and phenotypic characterization of drug resistance.

Signaling_Pathway_of_NC_Inhibition Gag Gag Polyprotein NC_domain Nucleocapsid (NC) Domain Gag->NC_domain Binding Binding to NC Zinc Fingers NC_domain->Binding This compound This compound This compound->Binding Inhibition Inhibition of NC Chaperone Function Binding->Inhibition Disruption Disruption of Gag Processing and Viral Assembly Inhibition->Disruption Non_infectious Production of Non-infectious Virions Disruption->Non_infectious

Caption: Mechanism of action of this compound targeting the HIV-1 Nucleocapsid protein.

Conclusion

Assessing the barrier to resistance for this compound is crucial for its future development. While direct experimental data remains limited, the drug's novel mechanism of action targeting the highly conserved HIV-1 nucleocapsid protein suggests a potentially high genetic barrier to resistance. The comprehensive resistance profile of the capsid inhibitor Lenacapavir provides a valuable comparative model, highlighting the types of mutations and the potential for a complex resistance pathway that could be analogous for other capsid-targeting agents. Rigorous in vitro selection studies and comprehensive genotypic and phenotypic analyses will be essential to fully characterize the resistance profile of this compound and solidify its potential as a durable component of future antiretroviral regimens.

References

Comparative Analysis: Claficapavir vs. First-Generation NC Inhibitors in HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A new wave of HIV-1 nucleocapsid (NC) inhibitors, exemplified by Claficapavir, demonstrates significant advancements in potency and a potentially improved resistance profile when compared to first-generation compounds such as dithiobisbenzamides. This comparative guide synthesizes available preclinical data to offer researchers and drug development professionals a detailed analysis of their respective mechanisms, antiviral efficacy, cytotoxicity, and resistance profiles.

The HIV-1 nucleocapsid protein (NCp7) is a critical viral target due to its essential roles in multiple stages of the viral life cycle, including reverse transcription, genomic RNA packaging, and virion assembly. Both this compound and first-generation NC inhibitors disrupt the function of this highly conserved zinc finger protein, but they exhibit key differences in their biochemical interactions and resulting antiviral characteristics.

Mechanism of Action: A Tale of Two Inhibition Strategies

First-generation NC inhibitors, such as the 2,2'-dithiobisbenzamides (DIBAs), primarily function as "zinc ejectors." These compounds interact with the zinc finger domains of NCp7, leading to the chelation and removal of the zinc ions essential for the protein's structural integrity and function. This disruption of the zinc fingers unfolds the protein, inhibiting its ability to chaperone nucleic acid interactions necessary for viral replication.

This compound, a next-generation NC inhibitor, also targets NCp7 but is understood to have a more specific binding interaction that does not solely rely on zinc ejection. While it still disrupts NCp7 function, its mechanism is believed to involve a more targeted interference with the protein's nucleic acid binding and chaperone activities. This nuanced mechanism may contribute to its enhanced potency and different resistance profile.

NC_Inhibitor_Mechanism cluster_0 First-Generation NC Inhibitors (e.g., Dithiobisbenzamides) cluster_1 This compound (Next-Generation NC Inhibitor) FirstGen Dithiobisbenzamide NCp7_FG HIV-1 NCp7 (Zinc Fingers Intact) FirstGen->NCp7_FG interacts with Unfolded_NCp7 Unfolded/Inactive NCp7 NCp7_FG->Unfolded_NCp7 Zinc Ejection Zinc Zn2+ NCp7_FG->Zinc HIV_Replication HIV-1 Replication Cycle (Reverse Transcription, Assembly, etc.) Unfolded_NCp7->HIV_Replication Disrupts This compound This compound NCp7_C HIV-1 NCp7 This compound->NCp7_C binds to Inactive_Complex Inactive NCp7-Claficapavir Complex NCp7_C->Inactive_Complex inhibits function Inactive_Complex->HIV_Replication Disrupts

Figure 1: Mechanism of Action of First-Generation vs. Next-Generation NC Inhibitors.

Quantitative Comparison of Antiviral Activity and Cytotoxicity

Preclinical data highlight the superior potency of this compound compared to first-generation NC inhibitors. While specific EC50 values for this compound are not publicly available in detail, it is reported to have picomolar to nanomolar activity against a range of HIV-1 isolates. In contrast, first-generation compounds like dithiobisbenzamides and sulfanylbenzamides typically exhibit EC50 values in the low micromolar range.

Compound Class/NameTargetAntiviral Activity (EC50)Cytotoxicity (CC50)Selectivity Index (SI = CC50/EC50)Cell Line
This compound HIV-1 NCp7pM - nM range (reported)> 20 µM (reported for a similar compound)[1]High (inferred)MT-4
Dithiobisbenzamide (Compound 59) HIV-1 NCp7 (Zinc Ejector)1.9 µM> 95 µM> 50Not Specified
Sulfanylbenzamide (Nipamovir) HIV-1 NCp7 (Zinc Ejector)3.64 ± 3.28 µM[2]> 100 µM[2]> 27CEM-SS

Table 1: Comparative Antiviral Efficacy and Cytotoxicity

Resistance Profile

A significant advantage of targeting the highly conserved NCp7 protein is the anticipated high genetic barrier to resistance. In vitro studies with first-generation NC inhibitors have shown that the selection of resistant HIV-1 strains is difficult.[3]

For next-generation inhibitors, data from the related capsid inhibitor lenacapavir indicates that resistance can emerge, with mutations such as Q67H being identified in vitro and in clinical studies.[4][5] While specific resistance data for this compound is not yet widely available, it is anticipated that its unique binding mode may result in a different resistance profile compared to both first-generation NC inhibitors and other capsid-targeting agents.

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays designed to assess antiviral efficacy and cytotoxicity.

Antiviral Activity Assay (e.g., p24 Antigen Capture Assay in MT-4 cells)

This assay quantifies the ability of a compound to inhibit HIV-1 replication in a susceptible T-cell line.

Antiviral_Assay_Workflow A Seed MT-4 cells in 96-well plates B Infect cells with HIV-1 A->B C Add serial dilutions of test compound B->C D Incubate for 4-5 days C->D E Collect supernatant D->E F Quantify p24 antigen levels by ELISA E->F G Calculate EC50 value F->G

Figure 2: General workflow for an antiviral activity assay.

Methodology:

  • Cell Preparation: MT-4 cells are seeded in 96-well microtiter plates.

  • Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).[6]

  • Compound Addition: Serial dilutions of the test compound are added to the infected cell cultures.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (typically 4-5 days).

  • Endpoint Measurement: The supernatant from each well is collected, and the amount of viral p24 antigen is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve.[7]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells to determine the cytotoxic effect of a compound.

MTT_Assay_Workflow A Seed MT-4 cells in 96-well plates B Add serial dilutions of test compound A->B C Incubate for 4-5 days B->C D Add MTT reagent to each well C->D E Incubate for 4 hours to allow formazan formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate CC50 value G->H

Figure 3: General workflow for an MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: MT-4 cells are seeded in 96-well plates at a predetermined density.[8]

  • Compound Treatment: The cells are exposed to serial dilutions of the test compound.[8]

  • Incubation: The plates are incubated for the same duration as the antiviral assay.[8]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[8]

  • Formazan Crystal Formation: Metabolically active cells reduce the yellow MTT to purple formazan crystals during a 4-hour incubation.[8]

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[9]

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[5]

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined from the dose-response curve.[10]

Zinc Ejection Assay

This biochemical assay directly measures the ability of a compound to eject zinc from the NCp7 protein.

Methodology:

  • Reaction Mixture: A solution containing purified recombinant HIV-1 NCp7 protein is prepared in a suitable buffer.

  • Fluorescent Probe: A zinc-specific fluorescent probe, such as N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ), is added to the mixture. In its unbound state, TSQ has low fluorescence.[9]

  • Compound Addition: The test compound (e.g., a dithiobisbenzamide) is added to initiate the reaction.

  • Fluorescence Measurement: The increase in fluorescence is monitored over time using a spectrofluorometer. As the compound ejects zinc from NCp7, the zinc binds to TSQ, causing a significant increase in fluorescence.[11]

  • Data Analysis: The rate and extent of zinc ejection are determined from the fluorescence kinetics.

Conclusion

This compound and other next-generation NC inhibitors represent a promising evolution from the first-generation zinc-ejecting compounds. Their enhanced potency, coupled with a potentially more favorable resistance profile, positions them as strong candidates for further development in the ongoing search for novel HIV-1 therapeutics. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of these and other emerging antiviral agents.

References

Comparative Analysis of Claficapavir and Other Novel HIV-1 Nucleocapsid Protein Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the therapeutic potential of small-molecule inhibitors targeting the highly conserved HIV-1 nucleocapsid protein, with Claficapavir as a benchmark. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data and detailed methodologies.

The HIV-1 nucleocapsid protein (NC) has emerged as a critical target for a new class of antiretroviral drugs. Its highly conserved nature and crucial roles throughout the viral lifecycle, from RNA packaging to reverse transcription, make it an attractive target for inhibitors with a high barrier to resistance. This compound (formerly A-1752) is a specific inhibitor of the HIV-1 NC protein that has shown promising antiviral activity. This guide provides a comparative analysis of this compound and other small-molecule HIV-1 NC inhibitors, presenting key performance data, detailed experimental protocols for their evaluation, and visualizations of their mechanism of action.

Comparative Efficacy of HIV-1 Nucleocapsid Inhibitors

The therapeutic potential of this compound and other investigational HIV-1 NC inhibitors is primarily evaluated based on their ability to inhibit viral replication in cell-based assays and their binding affinity to the NC protein. The following table summarizes key quantitative data for this compound and other representative small-molecule NC inhibitors.

CompoundTargetAssay TypeIC50EC50KdCell Line/SystemReference
This compound (A-1752) HIV-1 NC ProteinAntiviral Activity~1 µM--MT-4 cells[1]
HIV-1 NC ProteinBinding Affinity (SPR)--20 nMIn vitro[1]
Compound 1 HIV-1 NC ProteinAntiviral Activity-0.32 µM-HIV-1 NL4-3 infected cells[2]
Compound 8 HIV-1 NC ProteinAntiviral Activity-3.5 µM-HIV-1 NL4-3 infected cells[2]
Nordihydroguaiaretic acid (6) HIV-1 NC ProteinAntiviral Activity-low µM-Wild-type and drug-resistant HIV-1 strains[1]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are key indicators of a drug's potency. Kd (dissociation constant) measures the binding affinity of a compound to its target.

Mechanism of Action: Disrupting the HIV-1 Lifecycle

HIV-1 NC inhibitors, including this compound, exert their antiviral effect by interfering with the chaperone activity of the NC protein. This protein is essential for multiple stages of the viral replication cycle. The diagram below illustrates the key steps in the HIV-1 lifecycle that are disrupted by the inhibition of the nucleocapsid protein.

HIV_Lifecycle_NC_Inhibition cluster_early Early Phase cluster_late Late Phase Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription Viral_Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Gag_Assembly Gag Assembly Transcription_Translation->Gag_Assembly Budding_Maturation Budding & Maturation Gag_Assembly->Budding_Maturation NC_Inhibitor NC Inhibitor (e.g., this compound) NC_Inhibitor->Reverse_Transcription Interferes with RT initiation NC_Inhibitor->Gag_Assembly Inhibits gRNA packaging NC_Inhibitor->Budding_Maturation Disrupts Gag processing

HIV-1 lifecycle inhibition by NC inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of HIV-1 NC inhibitors.

Fluorescence Polarization (FP) Assay for NC Binding

This assay is used to determine the binding affinity of a compound to the HIV-1 NC protein.

  • Principle: The assay measures the change in the polarization of fluorescently labeled nucleic acid upon binding to the NC protein. When a small fluorescently labeled molecule (like a DNA or RNA oligonucleotide) is unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger NC protein, the tumbling slows down, and the polarization of the emitted light increases. Inhibitors that disrupt this interaction will prevent the increase in polarization.

  • Materials:

    • Purified recombinant HIV-1 NC protein.

    • Fluorescently labeled oligonucleotide (e.g., a sequence from the HIV-1 psi RNA packaging signal).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM DTT).

    • Test compounds (e.g., this compound) dissolved in DMSO.

    • 384-well black microplates.

    • Fluorescence polarization plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 384-well plate, add a fixed concentration of the fluorescently labeled oligonucleotide and the HIV-1 NC protein to each well.

    • Add the serially diluted test compounds to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no NC protein (minimum polarization).

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent probe to the NC protein.

Cell-Based Antiviral Activity Assay

This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a cellular context.

  • Principle: T-lymphocyte cell lines (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs) are infected with HIV-1 in the presence of varying concentrations of the test compound. The extent of viral replication is measured after a few days by quantifying a viral protein (e.g., p24 antigen) or the activity of a reporter gene (e.g., luciferase) engineered into the virus.

  • Materials:

    • Susceptible cell line (e.g., MT-4 cells).

    • HIV-1 viral stock (e.g., NL4-3 strain).

    • Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum).

    • Test compounds.

    • 96-well cell culture plates.

    • p24 ELISA kit or luciferase assay system.

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Add the diluted compounds to the cells and incubate for a short period.

    • Infect the cells with a known amount of HIV-1.

    • Incubate the infected cells for several days (e.g., 3-5 days) at 37°C in a CO2 incubator.

    • After the incubation period, collect the cell culture supernatant.

    • Quantify the amount of p24 antigen in the supernatant using an ELISA kit, or measure luciferase activity if a reporter virus was used.

    • Determine the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

    • Simultaneously, assess the cytotoxicity of the compound on uninfected cells to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).

Experimental Workflow Visualization

The following diagram outlines the typical workflow for the discovery and initial characterization of novel HIV-1 NC inhibitors.

HTS_Workflow Compound_Library Small Molecule Compound Library HTS High-Throughput Screening (e.g., FP Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_Validation Hit Validation (Dose-Response) Hit_Identification->Hit_Validation SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Cell_Based_Assays Cell-Based Antiviral & Cytotoxicity Assays Lead_Optimization->Cell_Based_Assays Preclinical_Dev Preclinical Development Cell_Based_Assays->Preclinical_Dev

Workflow for HIV-1 NC inhibitor discovery.

Conclusion

This compound and other small-molecule inhibitors targeting the HIV-1 nucleocapsid protein represent a promising new frontier in antiretroviral therapy. Their unique mechanism of action, targeting a highly conserved viral protein, offers the potential to be effective against drug-resistant strains and to be used in novel treatment strategies. The data and protocols presented in this guide provide a valuable resource for researchers in the field to objectively compare and advance the development of this important new class of HIV inhibitors. Further research into the structure-activity relationships of this compound analogs and other NC inhibitors will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

References

Safety Operating Guide

Proper Disposal of Claficapavir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of Claficapavir, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

This compound is an investigational antiretroviral drug that requires careful handling and disposal due to its potential hazards. This document outlines the necessary steps for its proper disposal, emphasizing safety and compliance with environmental regulations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C17H12ClNO4S2
Molecular Weight 393.86 g/mol
CAS Number 2055732-24-4
Appearance Solid
Solubility Soluble in DMSO (200 mg/mL with warming)
Storage (Powder) -20°C for 3 years, or 4°C for 2 years
Storage (in Solvent) -80°C for 6 months, or -20°C for 1 month

Source:[1][2]

Hazard Profile

This compound presents the following hazards as classified under the Globally Harmonized System (GHS):

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[3].

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[3].

Due to its high aquatic toxicity, it is imperative to prevent this compound from entering drains, water courses, or the soil[3].

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:

  • Eye Protection: Safety goggles with side-shields[3].

  • Hand Protection: Protective gloves[3].

  • Skin and Body Protection: Impervious clothing to prevent skin contact[3].

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation[3].

Disposal Procedure

The primary and mandated method for the disposal of this compound and its containers is through an approved waste disposal plant[3]. This ensures that the compound is handled and neutralized in a manner that is safe for the environment.

Step-by-Step Disposal Guidance:

  • Segregation: At the point of generation, segregate this compound waste from other laboratory waste streams. This includes unused product, contaminated labware (e.g., pipette tips, vials), and any contaminated personal protective equipment.

  • Packaging:

    • Place solid waste, such as contaminated gloves and bench paper, into a designated, leak-proof, and clearly labeled hazardous waste container.

    • For liquid waste containing this compound, use a sealed, non-reactive container. Ensure the container is compatible with the solvent used.

  • Labeling: Clearly label the waste container with the name "this compound Waste" and the appropriate hazard symbols (e.g., "Toxic," "Dangerous for the Environment").

  • Storage: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents, until it can be collected by a licensed hazardous waste disposal service[3].

  • Professional Disposal: Arrange for the collection and disposal of the this compound waste through a certified hazardous waste management company. Do not attempt to dispose of this compound down the drain or in regular trash.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination agent.

  • Disposal: Dispose of all contaminated materials as hazardous waste through an approved waste disposal plant[3]. The collected spillage must be managed as hazardous waste[3].

Experimental Protocols

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Claficapavir_Disposal_Workflow Start This compound Waste Generated Segregate Segregate Waste (Solid & Liquid) Start->Segregate Package Package in Labeled, Sealed Containers Segregate->Package Store Store in Designated Cool, Ventilated Area Package->Store Contact_Disposal Contact Approved Waste Disposal Plant Store->Contact_Disposal Dispose Dispose via Professional Service Contact_Disposal->Dispose Yes No_Drain Do NOT Dispose Down Drain Contact_Disposal->No_Drain No No_Trash Do NOT Dispose in Regular Trash Contact_Disposal->No_Trash No

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Claficapavir

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling and disposal of Claficapavir, a specific inhibitor of the HIV-1 nucleocapsid protein (NC).[1] Adherence to these protocols is essential to ensure the safety of laboratory personnel and the integrity of research activities.

Personal Protective Equipment (PPE) Specifications

When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is required to mitigate risks of exposure through inhalation, skin contact, or eye contact.[2] The following table summarizes the recommended PPE components and their specifications.

PPE ComponentSpecificationRationale
Respiratory Protection Powered Air-Purifying Respirator (PAPR) with a High-Efficiency Particulate Air (HEPA) filter.This compound is a potent pharmaceutical compound which can be hazardous if inhaled. A PAPR is the industry standard for respiratory protection in non-sterile pharmaceutical production, offering a higher level of protection than disposable respirators.[3]
Alternatively, a NIOSH-approved N95, R95, or P95 filtering facepiece respirator may be used for low-dust or short-duration procedures, but a PAPR is preferred.N95/R95/P95 respirators provide a minimum of 95% filtration efficiency against airborne particles. The 'R' and 'P' designations indicate resistance to oil-based aerosols.
Hand Protection Nitrile gloves (double-gloving recommended).Nitrile gloves provide good resistance to a range of chemicals and are a common standard in laboratory settings. Double-gloving is a best practice when handling potent compounds to minimize the risk of exposure due to tears or punctures.
Minimum thickness: 5 mil (0.127 mm).A greater thickness enhances chemical resistance and durability.
Eye Protection Safety goggles with side-shields or a full-face shield.To protect against splashes, dust, and aerosols, ensuring that the eyes are fully shielded from potential contact with this compound.[2]
Body Protection Impervious, disposable solid-front gown with tight-fitting wrists.An impervious gown protects the wearer's clothing and skin from contamination.[2] Tight-fitting wrists prevent particles from entering the sleeves.
Foot Protection Closed-toe shoes and disposable shoe covers.To prevent contamination of personal footwear and the subsequent spread of the compound outside the laboratory.

Experimental Workflows

To ensure safe handling and disposal of this compound, the following procedural workflows must be followed. These diagrams provide a step-by-step visual guide for personnel.

Handling_Claficapavir_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling Confirm_Ventilation Confirm proper ventilation (e.g., chemical fume hood) Don_PPE Don all required PPE in the correct sequence Confirm_Ventilation->Don_PPE Weigh_this compound Weigh this compound in a contained space Don_PPE->Weigh_this compound Prepare_Solution Prepare solution (if applicable) Weigh_this compound->Prepare_Solution Perform_Experiment Perform experiment Prepare_Solution->Perform_Experiment Decontaminate_Surfaces Decontaminate work surfaces Perform_Experiment->Decontaminate_Surfaces Segregate_Waste Segregate waste Decontaminate_Surfaces->Segregate_Waste

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal_of_Claficapavir_Waste_Workflow cluster_Waste_Collection Waste Collection cluster_Doffing_PPE Doffing PPE cluster_Final_Steps Final Steps Solid_Waste Place solid waste (e.g., contaminated gloves, wipes) in a labeled, sealed hazardous waste bag. Doff_Outer_Gloves Remove outer gloves Solid_Waste->Doff_Outer_Gloves Liquid_Waste Collect liquid waste in a properly labeled, sealed, and leak-proof hazardous waste container. Liquid_Waste->Doff_Outer_Gloves Sharps_Waste Dispose of contaminated sharps in a puncture-resistant sharps container. Sharps_Waste->Doff_Outer_Gloves Doff_Gown_Shoe_Covers Remove gown and shoe covers Doff_Outer_Gloves->Doff_Gown_Shoe_Covers Doff_Face_Eye_Protection Remove face and eye protection Doff_Gown_Shoe_Covers->Doff_Face_Eye_Protection Doff_Inner_Gloves Remove inner gloves Doff_Face_Eye_Protection->Doff_Inner_Gloves Hand_Hygiene Wash hands thoroughly with soap and water Doff_Inner_Gloves->Hand_Hygiene Store_Waste Store hazardous waste in a designated, secure area for pickup Hand_Hygiene->Store_Waste

Caption: Procedural workflow for the safe disposal of this compound-contaminated waste.

Detailed Experimental Protocols

Handling Procedures:

  • Engineering Controls : All handling of this compound powder should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[2]

  • Donning PPE : Don PPE in the following order: shoe covers, inner gloves, gown, outer gloves, and respiratory protection. Ensure a proper seal if using a tight-fitting respirator.

  • Weighing : Use a dedicated, calibrated balance within the fume hood. Handle the compound gently to avoid creating airborne dust.

  • Solution Preparation : When preparing solutions, add the solvent to the powder slowly to prevent splashing.

  • Decontamination : After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of all cleaning materials as hazardous waste.

Disposal Plan:

  • Waste Segregation : All materials that have come into contact with this compound, including gloves, wipes, and pipette tips, must be disposed of as hazardous chemical waste.

  • Containerization : Use designated, clearly labeled, and sealed containers for solid and liquid waste. Do not overfill containers.

  • Doffing PPE : Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and shoe covers. Face and eye protection should be removed next, and finally the inner gloves.

  • Hand Hygiene : Immediately after removing all PPE, wash hands thoroughly with soap and water.[4]

  • Waste Storage : Store sealed hazardous waste containers in a designated and secure area until they can be collected by authorized personnel for disposal in accordance with institutional and local regulations.

Emergency Procedures:

  • Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these safety protocols, researchers and scientists can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Claficapavir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.